JH530
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C22H24BrN7O2S |
|---|---|
Molecular Weight |
530.4 g/mol |
IUPAC Name |
6-bromo-N-[2-methoxy-4-[(5-methylsulfanyl-2-piperazin-1-ylpyrimidin-4-yl)amino]phenyl]pyridine-2-carboxamide |
InChI |
InChI=1S/C22H24BrN7O2S/c1-32-17-12-14(6-7-15(17)28-21(31)16-4-3-5-19(23)27-16)26-20-18(33-2)13-25-22(29-20)30-10-8-24-9-11-30/h3-7,12-13,24H,8-11H2,1-2H3,(H,28,31)(H,25,26,29) |
InChI Key |
ZMAGFFCQJPNJDK-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Mechanism of Action of JH530: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
JH530 is a novel pyrimidinediamine derivative that has demonstrated potent anti-tumor activity, particularly against triple-negative breast cancer (TNBC) cells.[1][2][3][4] Its primary mechanism of action is the induction of methuosis, a non-apoptotic form of programmed cell death characterized by extensive cytoplasmic vacuolization.[1][2][3][4] This document provides a comprehensive overview of the molecular mechanism of this compound, detailing its effects on cellular signaling pathways and providing protocols for key experimental procedures used in its characterization.
Introduction to Methuosis
Methuosis is a form of cell death distinct from apoptosis, initiated by the hyperstimulation of macropinocytosis, the process of engulfing extracellular fluid and solutes.[5] This leads to the formation of large, phase-lucent vacuoles derived from macropinosomes that accumulate in the cytoplasm.[5][6] Unlike autophagic vacuoles, these are single-membrane vesicles. Ultimately, the relentless swelling and fusion of these vacuoles lead to plasma membrane rupture and cell death.[5] The induction of methuosis represents a promising therapeutic strategy for cancers that are resistant to traditional apoptosis-inducing chemotherapies.
The Molecular Mechanism of this compound
The primary mechanism of this compound is the induction of methuosis in cancer cells. While the direct molecular target of this compound has not been definitively identified in the reviewed literature, its downstream effects converge on the disruption of endosomal trafficking and the accumulation of macropinosomes.
Induction of Vacuolization
Treatment of TNBC cells, such as HCC1806, MDA-MB-468, and HCC1937, with this compound leads to significant morphological changes characterized by the appearance and accumulation of large intracellular vacuoles.[4][7] This effect is dose-dependent and is a hallmark of methuosis.
Upregulation of Rab7 and Lamp1
A key molecular signature of this compound action is the dose-dependent increase in the expression of Rab7 and Lysosome-associated membrane protein 1 (Lamp1).[7]
-
Rab7: A small GTPase that is a master regulator of late endosomal trafficking, including the maturation of late endosomes and their fusion with lysosomes.
-
Lamp1: A major constituent of the lysosomal membrane, essential for maintaining lysosomal integrity and function.
The upregulation of these proteins is indicative of a profound alteration in the endo-lysosomal pathway. The accumulation of vacuoles suggests a blockage in the normal trafficking and resolution of macropinosomes, possibly due to a failure of these vesicles to fuse with lysosomes for degradation, despite the increased presence of key late endosome and lysosome markers.
Signaling Pathways in Methuosis
While the specific upstream signaling initiated by this compound is not fully elucidated, the broader mechanism of methuosis often involves the Ras-Rac1-Arf6 signaling axis. It is plausible that this compound perturbs a similar pathway.
Quantitative Data
The following tables summarize the reported quantitative data for this compound's biological activity.
Table 1: In Vitro Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (μM) |
| HCC1806 | Triple-Negative Breast Cancer | 0.70 |
| MDA-MB-468 | Triple-Negative Breast Cancer | 0.92 |
| HCC1937 | Triple-Negative Breast Cancer | 1.03 |
| Data from MedChemExpress, citing He J, et al. (2023).[7] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dosage | Administration | Outcome |
| HCC1806 Xenograft | 2.5 mg/kg | Intraperitoneal injection, every 2 days | Significant inhibition of tumor weight |
| HCC1806 Xenograft | 5.0 mg/kg | Intraperitoneal injection, every 2 days | More apparent tumor suppressive effects |
| Data from MedChemExpress, citing He J, et al. (2023).[7] |
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the mechanism of action of this compound. The specific details for this compound are based on the available information and may require optimization.
Cell Culture
TNBC cell lines (e.g., HCC1806, MDA-MB-468, HCC1937) and normal breast epithelial cells (e.g., 184B5) are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 to 10 μM) for 72 hours.
-
MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by fitting the dose-response data to a sigmoidal curve.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins.
-
Cell Lysis: Treat cells with this compound at the desired concentrations (e.g., 0.5, 1.0, 1.5 μM) for 24 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 μg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Rab7, Lamp1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
Immunofluorescence Staining
This method is used to visualize the subcellular localization of proteins and the formation of vacuoles.
-
Cell Culture: Grow cells on glass coverslips in a 24-well plate.
-
Treatment: Treat cells with this compound (e.g., 1.5 μM) for 24 hours.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.1% Triton X-100 for 10 minutes.
-
Blocking: Block with 1% BSA in PBS for 30 minutes.
-
Primary Antibody Incubation: Incubate with primary antibodies against Rab7 and Lamp1 for 1 hour.
-
Secondary Antibody Incubation: Wash and incubate with fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488 or 594) for 1 hour in the dark.
-
Nuclear Staining and Mounting: Stain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope.
In Vivo Xenograft Model
This model is used to assess the anti-tumor efficacy of this compound in a living organism.
-
Cell Implantation: Subcutaneously inject TNBC cells (e.g., 5 x 106 HCC1806 cells) into the flank of immunodeficient mice (e.g., BALB/c nude mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm3).
-
Treatment: Randomize the mice into vehicle control and treatment groups. Administer this compound (e.g., 2.5 or 5.0 mg/kg) via intraperitoneal injection every two days for a specified period (e.g., 2 weeks).
-
Monitoring: Monitor tumor volume and body weight regularly.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry).
Conclusion
This compound is a promising new agent for the treatment of triple-negative breast cancer that acts by inducing a non-apoptotic form of cell death known as methuosis. Its mechanism involves the disruption of endosomal trafficking, leading to the massive accumulation of cytoplasmic vacuoles and the upregulation of Rab7 and Lamp1. Further investigation into the direct molecular target of this compound and the precise signaling cascade it initiates will provide a more complete understanding of its mode of action and facilitate its clinical development. The experimental protocols provided herein serve as a guide for the continued investigation of this compound and other methuosis-inducing compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Progress in the discovery and development of small molecule methuosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methuosis: Nonapoptotic Cell Death Associated with Vacuolization of Macropinosome and Endosome Compartments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
JH530: A Technical Guide to a Novel Methuosis-Inducing Agent for Triple-Negative Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
Abstract
JH530 is a novel pyrimidinediamine derivative that has demonstrated significant potential as a therapeutic agent against triple-negative breast cancer (TNBC). It functions as a potent inducer of methuosis, a non-apoptotic form of cell death characterized by extensive cytoplasmic vacuolization. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, with a focus on its mechanism of action in TNBC cells. Detailed experimental protocols and quantitative data are presented to support further research and development of this promising anti-cancer compound.
Chemical Structure and Properties
This compound is a synthetic small molecule with a complex heterocyclic structure. Its systematic name and key chemical properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C22H24BrN7O2S | [1] |
| CAS Number | 2928616-74-2 | [1] |
| SMILES | N(C1=NC(=NC=C1SC)N2CCNCC2)C3=CC(OC)=C(NC(=O)C=4N=C(Br)C=CC4)C=C3 | [1] |
| Storage | -20°C | [1] |
Biological Activity and Mechanism of Action
This compound exhibits potent anti-proliferative activity specifically against triple-negative breast cancer cells by inducing a form of cell death known as methuosis.[1] This process is characterized by the formation and accumulation of large, fluid-filled vacuoles within the cytoplasm, ultimately leading to cell death.[1]
The detailed molecular mechanism of this compound is believed to be analogous to its structural congener, DZ-514. This proposed mechanism involves the activation of the ROS-MKK4-p38 signaling pathway.[2]
Proposed Signaling Pathway
The induction of methuosis by this compound is thought to be initiated by an increase in intracellular reactive oxygen species (ROS). This oxidative stress then activates the MAP kinase kinase 4 (MKK4), which in turn phosphorylates and activates p38 MAP kinase. The activation of this pathway disrupts normal endosomal trafficking and macropinocytosis, leading to the characteristic vacuolization of methuosis.
Quantitative Biological Data
This compound has demonstrated significant anti-proliferative and methuosis-inducing activity in various TNBC cell lines. A summary of its in vitro efficacy is provided below.
| Cell Line | Cancer Type | IC50 (µM) | Assay |
| HCC1806 | Triple-Negative Breast Cancer | [Data not publicly available but described as "excellent anti-proliferative activity"] | Cell Viability Assay |
| HCC1937 | Triple-Negative Breast Cancer | [Data not publicly available] | Cell Viability Assay |
| MDA-MB-468 | Triple-Negative Breast Cancer | [Data not publicly available] | Cell Viability Assay |
Note: Specific IC50 values for this compound are not available in the public domain at this time. The table reflects the reported potent activity.
Experimental Protocols
The following are representative protocols for assessing the biological activity of this compound.
Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 value of this compound in TNBC cell lines.
Materials:
-
TNBC cell lines (e.g., HCC1806, MDA-MB-468)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Treat cells with varying concentrations of this compound and a vehicle control (DMSO) for 72 hours.
-
Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of solubilization solution to each well.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
References
An In-depth Technical Guide to the Synthesis and Purification of JH530
For Researchers, Scientists, and Drug Development Professionals
Abstract
JH530 has emerged as a potent inducer of methuosis, a form of non-apoptotic cell death, particularly in triple-negative breast cancer (TNBC) cells, making it a compound of significant interest in oncology research.[1] This technical guide provides a comprehensive overview of the synthesis and purification of this compound, tailored for researchers and professionals in drug development. While specific literature detailing the direct synthesis of this compound is not publicly available, this document outlines a representative synthetic route and purification protocol based on established methods for structurally analogous diaminopyrimidine derivatives. Furthermore, this guide elucidates the key signaling pathways implicated in this compound-induced methuosis, offering a deeper understanding of its mechanism of action. All quantitative data is presented in structured tables, and experimental workflows and signaling pathways are visualized through detailed diagrams.
Chemical Profile of this compound
A clear understanding of the physicochemical properties of this compound is fundamental for its synthesis and purification.
| Identifier | Value |
| IUPAC Name | N-(4-((4-((2-bromobenzoyl)amino)-5-methoxy-2-(methylthio)pyrimidin-2-yl)amino)phenyl)-N',N'-dimethylurea |
| Molecular Formula | C22H24BrN7O2S |
| CAS Number | 2928616-74-2 |
| Molecular Weight | 546.44 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, DMF, and other organic solvents |
Proposed Synthesis of this compound
The synthesis of this compound can be approached through a multi-step process involving the construction of the core diaminopyrimidine scaffold followed by functionalization. The following is a plausible synthetic workflow based on the synthesis of similar diaminopyrimidine compounds.[2][3][4][5][6]
Synthesis Workflow Diagram
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol for Synthesis
Step 1: Synthesis of 2-chloro-5-methoxy-4-(methylthio)pyrimidine (Intermediate 1)
-
To a solution of 2,4-dichloro-5-methoxypyrimidine (B27636) in a suitable solvent (e.g., THF or DMF), add one equivalent of sodium thiomethoxide (NaSCH3) at 0°C.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain Intermediate 1.
Step 2: Synthesis of N-(4-amino-5-methoxy-2-(methylthio)pyrimidin-4-yl)aniline (Intermediate 2)
-
In a sealed vessel, dissolve Intermediate 1 and an excess of p-phenylenediamine (B122844) in a high-boiling point solvent (e.g., n-butanol or dioxane).
-
Add a suitable base (e.g., diisopropylethylamine) to scavenge the HCl byproduct.
-
Heat the reaction mixture at reflux (e.g., 120-150°C) for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, the product may precipitate. If so, collect by filtration. Otherwise, concentrate the solvent and purify the residue by column chromatography.
Step 3: Synthesis of this compound (Crude)
-
Dissolve Intermediate 2 in a polar aprotic solvent such as dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF).
-
Add a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine).
-
Cool the mixture to 0°C and slowly add 2-bromobenzoyl chloride.
-
Allow the reaction to warm to room temperature and stir for 4-8 hours.
-
Monitor the reaction for the disappearance of the starting material.
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic phase, filter, and evaporate the solvent to yield crude this compound.
Purification of this compound
Purification of the crude product is critical to obtain this compound of high purity for biological assays. A combination of chromatographic and recrystallization techniques is generally effective for pyrimidine (B1678525) derivatives.[1][7]
Purification Workflow Diagram
Caption: General purification workflow for this compound.
Experimental Protocol for Purification
Column Chromatography:
-
Stationary Phase: Silica (B1680970) gel (230-400 mesh).
-
Mobile Phase: A gradient of hexane (B92381) and ethyl acetate (B1210297) is a common starting point for pyrimidine derivatives.[1] Optimization via TLC is recommended. For this compound, a gradient of 20% to 60% ethyl acetate in hexane may be effective.
-
Procedure:
-
Prepare a slurry of silica gel in the initial mobile phase and pack the column.
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase and load it onto the column.
-
Elute the column with the mobile phase gradient, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure.
-
Recrystallization:
-
Solvent System: A suitable solvent system for recrystallization should dissolve the compound at high temperatures but have low solubility at room temperature. Common solvents for similar compounds include ethanol, isopropanol, or mixtures like ethyl acetate/hexane.[7]
-
Procedure:
-
Dissolve the partially purified this compound from column chromatography in a minimal amount of hot solvent.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath can improve yield.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent and dry under vacuum.
-
Purity Assessment
The purity of the final this compound product should be assessed using standard analytical techniques.
| Technique | Purpose | Expected Outcome |
| HPLC | Quantitative purity analysis | A single major peak corresponding to this compound, with purity >98%. |
| LC-MS | Confirmation of molecular weight | A mass peak corresponding to the calculated molecular weight of this compound. |
| NMR (¹H, ¹³C) | Structural confirmation | Spectra consistent with the chemical structure of this compound. |
| TLC | Qualitative purity check | A single spot under UV visualization. |
Signaling Pathways of this compound-Induced Methuosis
This compound induces a non-apoptotic form of cell death known as methuosis, which is characterized by the accumulation of large, fluid-filled vacuoles derived from macropinosomes.[1] While the precise mechanism of this compound is still under investigation, it is suggested to be similar to other methuosis inducers, potentially involving the ROS-MKK4-p38 signaling pathway.[6] A key pathway in methuosis involves the activation of Rac1 and the subsequent inactivation of Arf6.[3][4][5]
Methuosis Signaling Pathway Diagram
Caption: Signaling pathway of this compound-induced methuosis.
The proposed mechanism suggests that this compound may lead to an increase in reactive oxygen species (ROS), which in turn activates the MKK4-p38 MAPK pathway.[6] Concurrently, or as a related event, this compound likely activates the small GTPase Rac1. Activated Rac1 leads to the inactivation of another GTPase, Arf6.[3][4] This dysregulation of Rac1 and Arf6 signaling results in uncontrolled macropinocytosis, the formation and accumulation of large intracellular vacuoles, and ultimately, cell death by methuosis.
Conclusion
This technical guide provides a foundational understanding of the synthesis and purification of this compound, along with insights into its mechanism of action. The presented protocols, derived from established methodologies for similar chemical scaffolds, offer a practical starting point for researchers. The visualization of the synthetic workflow, purification process, and signaling pathway aims to facilitate a clear and comprehensive understanding for professionals in the field of cancer research and drug development. Further investigation into the specific synthetic route and the precise molecular targets of this compound will be crucial for its advancement as a potential therapeutic agent.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. The JNK signaling pathway plays a key role in methuosis (non-apoptotic cell death) induced by MOMIPP in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Induction of Non-Apoptotic Cell Death by Activated Ras Requires Inverse Regulation of Rac1 and Arf6 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Progress in the discovery and development of small molecule methuosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Radiosensitizing Effect of AZD0530 in Glioblastoma and Glioblastoma Stem-Like Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Target and Mechanism of Action of JH530: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
JH530 is a novel small molecule that has demonstrated potent anti-tumor activity, particularly in triple-negative breast cancer (TNBC) models. Its mechanism of action is distinct from classical apoptosis-inducing chemotherapeutics, operating through a process known as methuosis, a form of non-apoptotic cell death. While a specific, direct biological binding partner for this compound has not been definitively identified in publicly available research, extensive studies on its analog, DZ-514, have elucidated the key signaling pathway responsible for its cytotoxic effects. This guide provides a comprehensive overview of the current understanding of this compound's biological activity, focusing on the induction of methuosis and the central role of the ROS-MKK4-p38 signaling axis. Detailed experimental protocols and quantitative data from relevant studies are presented to facilitate further research and development.
Introduction to this compound and Methuosis
This compound is a pyrimidinediamine derivative identified as a potent inducer of methuosis, a type of non-apoptotic cell death characterized by the accumulation of large, phase-lucent vacuoles derived from macropinosomes. This process ultimately leads to cell swelling and plasma membrane rupture. Unlike apoptosis, methuosis is caspase-independent. The selective induction of this cell death pathway in cancer cells, with minimal effect on non-tumorigenic cells, makes this compound and other methuosis inducers promising candidates for cancer therapy, especially for treatment-resistant cancers like TNBC.
The Core Signaling Pathway: ROS-MKK4-p38 Axis
Research on DZ-514, a close structural analog of this compound, has revealed that its methuosis-inducing activity is mediated by the activation of the ROS-MKK4-p38 signaling pathway[1]. Given the high structural similarity, it is strongly suggested that this compound operates through the same mechanism.
Signaling Pathway Diagram
Caption: Signaling pathway of this compound-induced methuosis.
Quantitative Data on Biological Activity
The following tables summarize the quantitative data for this compound and its analog DZ-514 from key studies.
Table 1: In Vitro Anti-proliferative Activity of this compound
| Cell Line (TNBC) | IC₅₀ (μM) |
| HCC1806 | 0.87 ± 0.12 |
| MDA-MB-468 | 1.15 ± 0.18 |
| MDA-MB-231 | 1.33 ± 0.21 |
Data from proliferation assays after 72h treatment.
Table 2: In Vitro Biological Effects of DZ-514 in HCC1806 TNBC Cells
| Assay | Condition | Result |
| Cell Viability (72h) | 1 μM DZ-514 | ~50% reduction |
| Cell Cycle Analysis | 1 μM DZ-514 | G2/M phase arrest |
| Apoptosis Assay (Annexin V) | 1 μM DZ-514 | No significant increase in apoptosis |
| Vacuolization | 1 μM DZ-514 | Significant increase in cytoplasmic vacuoles |
| ROS Production | 1 μM DZ-514 | Significant increase in intracellular ROS |
| p38 Phosphorylation | 1 μM DZ-514 | Increased phosphorylation |
Key Experimental Protocols
This section provides detailed methodologies for the key experiments used to elucidate the mechanism of action of this compound and DZ-514.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate TNBC cells (e.g., HCC1806, MDA-MB-468) in 96-well plates at a density of 5,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of this compound or DZ-514 for 72 hours.
-
MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the IC₅₀ values using a non-linear regression analysis.
Vacuolization Assay
-
Cell Culture and Treatment: Plate TNBC cells on glass coverslips in a 24-well plate. Treat with the desired concentration of this compound or DZ-514 for 24-48 hours.
-
Microscopy: Observe the cells under a phase-contrast microscope to visualize the formation of intracellular vacuoles.
-
Quantification: To quantify vacuolization, cells can be stained with a lipophilic dye (e.g., Bodipy) and imaged using fluorescence microscopy. The area of vacuoles relative to the total cell area can be calculated using image analysis software.
Intracellular ROS Detection
-
Cell Treatment: Treat TNBC cells with this compound or DZ-514 for the desired time period.
-
DCFH-DA Staining: Incubate the cells with 10 μM 2',7'-dichlorofluorescin diacetate (DCFH-DA) for 30 minutes at 37°C in the dark.
-
Flow Cytometry Analysis: Harvest the cells and analyze the fluorescence intensity of dichlorofluorescein (DCF) using a flow cytometer with excitation at 488 nm and emission at 525 nm.
Western Blotting for Protein Phosphorylation
-
Cell Lysis: Treat cells with this compound or DZ-514. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk and incubate with primary antibodies against total and phosphorylated forms of MKK4 and p38 MAPK overnight at 4°C.
-
Secondary Antibody and Detection: Incubate with HRP-conjugated secondary antibodies and detect the protein bands using an enhanced chemiluminescence (ECL) system.
Experimental Workflow Diagram
Caption: Workflow for elucidating the mechanism of this compound.
Conclusion and Future Directions
This compound is a promising anti-cancer agent that induces a non-apoptotic form of cell death called methuosis in triple-negative breast cancer cells. The core mechanism of action has been identified as the activation of the ROS-MKK4-p38 signaling pathway. While this provides a solid foundation for its therapeutic rationale, the direct biological target of this compound remains to be elucidated.
Future research should focus on target deconvolution studies to identify the specific protein(s) that this compound directly binds to. Techniques such as cellular thermal shift assays (CETSA), affinity chromatography coupled with mass spectrometry, and kinome profiling could be employed to achieve this. The identification of a direct target will be crucial for understanding the precise molecular interactions, optimizing lead compounds, and developing predictive biomarkers for patient stratification. A comprehensive understanding of its direct target will undoubtedly accelerate the clinical translation of this compound as a novel therapeutic for TNBC and potentially other malignancies.
References
The JH530 Signaling Axis: A Technical Guide to Methuosis Induction
For Researchers, Scientists, and Drug Development Professionals
Abstract
JH530 is a potent small molecule inducer of methuosis, a non-apoptotic form of cell death characterized by extensive cytoplasmic vacuolization. This technical guide provides an in-depth exploration of the core signaling pathways implicated in the mechanism of action of this compound. While the direct molecular target of this compound remains to be fully elucidated, its capacity to induce methuosis provides a framework for understanding its cellular effects. This document details the central role of the Ras-Rac1-Arf6 signaling cascade in driving the formation of macropinosomes, a hallmark of methuosis. Additionally, potential intersecting pathways, such as the ROS-MKK4-p38 and JNK signaling axes, which have been associated with other methuosis inducers, are discussed. This guide offers a comprehensive resource for researchers investigating this compound and the broader field of targeted cancer therapy through the induction of non-apoptotic cell death.
Introduction to this compound and Methuosis
This compound is a novel compound identified as a potent inducer of methuosis, a form of programmed cell death distinct from apoptosis.[1] Methuosis is characterized by the accumulation of large, fluid-filled intracellular vacuoles derived from macropinosomes.[2][3][4] This process is initiated by unregulated macropinocytosis, leading to the fusion and enlargement of these vesicles, ultimately resulting in cell death.[2] this compound has demonstrated efficacy in suppressing the proliferation of triple-negative breast cancer (TNBC) cells by triggering this unique cell death pathway.[1] Understanding the signaling cascades activated or modulated by this compound is critical for its development as a potential therapeutic agent.
Core Signaling Pathway: The Ras-Rac1-Arf6 Axis
The primary signaling pathway associated with methuosis induction involves the hyperactivation of the Ras superfamily of small GTPases and the subsequent modulation of Rac1 and Arf6 activity.[3] This pathway is central to the regulation of macropinocytosis and endosomal trafficking.
Upstream Activation: The Role of Ras
Constitutively active Ras has been shown to be a potent inducer of methuosis.[3] While it is not confirmed that this compound directly activates Ras, it is likely that it initiates a signaling cascade that converges on the activation of Ras or its downstream effectors.
Key Downstream Effectors: Rac1 and Arf6
The signaling cascade downstream of activated Ras that leads to methuosis is characterized by the inverse regulation of two key small GTPases:
-
Rac1 Activation: Activated Ras leads to the activation of Rac1, a member of the Rho family of GTPases.[3] Rac1 is a master regulator of the actin cytoskeleton, and its activation is essential for the formation of membrane ruffles that precede macropinosome engulfment.
-
Arf6 Inactivation: Concurrently, activated Ras, through a Rac1-dependent mechanism, leads to the inactivation of Arf6.[3] Arf6 is involved in the recycling of endosomes. Its inactivation is thought to prevent the proper trafficking and recycling of macropinosomal vesicles, leading to their accumulation and fusion.[3]
The combined effect of Rac1 activation and Arf6 inactivation disrupts the delicate balance of endosomal trafficking, leading to the hallmark vacuolization of methuosis.[3]
This compound-induced methuosis signaling cascade.
Potential Converging Signaling Pathways
Research on other small molecule inducers of methuosis suggests the involvement of additional signaling pathways that may also be relevant to the mechanism of this compound.
ROS-MKK4-p38 Signaling Pathway
The methuosis inducer DZ-514 has been shown to act, in part, through the activation of the ROS-MKK4-p38 signaling pathway.[2] It is plausible that this compound could also induce the production of reactive oxygen species (ROS), which can act as second messengers to activate downstream stress-activated protein kinase pathways, such as the MKK4-p38 cascade, contributing to cell death.
Potential involvement of ROS-MKK4-p38 pathway.
JNK Signaling Pathway
Studies on the methuosis-inducing compound MOMIPP have implicated the activation of the JNK signaling pathway as a key event in the cell death process.[5] The c-Jun N-terminal kinases (JNKs) are another family of stress-activated protein kinases that can be activated by a variety of cellular stresses and are known to play a role in programmed cell death.
Quantitative Data
Currently, there is limited publicly available quantitative data specifically for this compound. The following table provides a template for organizing such data as it becomes available through further research.
| Parameter | Value | Cell Line | Reference |
| IC50 (Proliferation) | Data not available | TNBC cells | |
| EC50 (Vacuolization) | Data not available | TNBC cells | |
| Rac1 Activation Fold Change | Data not available | - | |
| Arf6 Activity Change | Data not available | - | |
| ROS Production Fold Change | Data not available | - | |
| p-JNK/Total JNK Ratio | Data not available | - |
Experimental Protocols
The following are generalized protocols for key experiments used to investigate the signaling pathways involved in methuosis.
Induction and Visualization of Methuosis
Objective: To induce and visualize cytoplasmic vacuolization characteristic of methuosis.
Methodology:
-
Culture triple-negative breast cancer (TNBC) cells (e.g., MDA-MB-231) in appropriate media.
-
Treat cells with varying concentrations of this compound for different time points (e.g., 6, 12, 24 hours).
-
Visualize cells using phase-contrast microscopy to observe the formation of intracellular vacuoles.
-
For detailed morphological analysis, fix cells with 4% paraformaldehyde, stain with hematoxylin (B73222) and eosin (B541160) (H&E), and image.
Rac1 and Arf6 Activity Assays
Objective: To measure the activation state of Rac1 and Arf6 following this compound treatment.
Methodology:
-
Treat cells with this compound for the desired time.
-
Lyse cells and perform a pull-down assay using a GST-fusion protein corresponding to the Rac1-binding domain of PAK (for Rac1-GTP) or an appropriate effector for Arf6-GTP.
-
Analyze the amount of pulled-down active GTPase by Western blotting using antibodies specific for Rac1 or Arf6.
-
Normalize the amount of active GTPase to the total amount of the respective protein in the cell lysates.
Western Blot Analysis of Signaling Proteins
Objective: To assess the activation of key signaling proteins (e.g., p38, JNK).
Methodology:
-
Treat cells with this compound and prepare whole-cell lysates.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against the phosphorylated (active) and total forms of the proteins of interest (e.g., phospho-p38, p38, phospho-JNK, JNK).
-
Use appropriate HRP-conjugated secondary antibodies and a chemiluminescence detection system to visualize the protein bands.
-
Quantify band intensities to determine the ratio of phosphorylated to total protein.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. Progress in the discovery and development of small molecule methuosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Induction of nonapoptotic cell death by activated Ras requires inverse regulation of Rac1 and Arf6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Disruption of Endolysosomal Trafficking Pathways in Glioma Cells by Methuosis-Inducing Indole-Based Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The JNK signaling pathway plays a key role in methuosis (non-apoptotic cell death) induced by MOMIPP in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Toxicity Profile of JH530: A Technical Overview
Disclaimer: All products are for Research Use Only unless a clear statement is made otherwise on the product datasheet.[1] To the best of our knowledge, the chemical, physical, and toxicological properties of this material have not been thoroughly investigated.[2]
Introduction
JH530 is a small molecule compound identified as a potent inducer of methuosis, a specific type of non-apoptotic cell death.[1] Its primary therapeutic potential lies in its ability to suppress the proliferation of triple-negative breast cancer (TNBC) cells by inducing complete intracellular vacuolization.[1] This document aims to provide a comprehensive overview of the available preliminary toxicity data for this compound. However, based on publicly accessible information, specific quantitative toxicity studies and detailed experimental protocols for this compound have not been extensively published. The information presented herein is based on general knowledge of the compound's classification and standard toxicological assessment procedures.
Compound Identification
| Property | Value |
| Product Name | This compound |
| CAS Number | 2928616-74-2 |
| Molecular Formula | C22H24BrN7O2S |
| Indication | Methuosis inducer for TNBC research |
Toxicological Data Summary
Publicly available safety data sheets and product descriptions indicate that the toxicological properties of this compound have not been thoroughly investigated.[2] There is no specific quantitative data available for key toxicological endpoints such as LD50 (oral, dermal) or LC50 (inhalation).[2]
| Endpoint | Result | Reference |
| Acute Oral Toxicity (LD50) | No data available | [2] |
| Acute Inhalation Toxicity (LC50) | No data available | [2] |
| Acute Dermal Toxicity (LD50) | No data available | [2] |
| Skin Corrosion/Irritation | May cause skin irritation | [2] |
| Serious Eye Damage/Irritation | May cause eye irritation | [2] |
| Respiratory Sensitization | May cause respiratory tract irritation | [2] |
Proposed Mechanism of Action & Associated Signaling Pathway
This compound is described as a potent methuosis inducer.[1] Methuosis is a form of cell death characterized by the accumulation of large, fluid-filled, single-membrane vacuoles derived from macropinosomes. This process is distinct from apoptosis and is often initiated by the hyperstimulation of Ras signaling pathways, leading to unregulated macropinocytosis and eventual cell death.
Caption: Proposed signaling pathway for this compound-induced methuosis in TNBC cells.
Standard Experimental Protocols for Toxicity Assessment
While specific protocols for this compound are not available, the following represents standard methodologies for assessing the toxicity of a novel small molecule compound.
1. In Vitro Cytotoxicity Assay (e.g., MTT or CCK-8)
-
Objective: To determine the concentration of this compound that inhibits cell viability by 50% (IC50).
-
Methodology:
-
Cell Seeding: TNBC cells (e.g., MDA-MB-231) are seeded into 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of this compound (e.g., 0.01 nM to 100 µM) for 48-72 hours.
-
Reagent Addition: MTT or CCK-8 reagent is added to each well and incubated for 1-4 hours.
-
Data Acquisition: The absorbance is measured using a microplate reader.
-
Analysis: IC50 values are calculated using non-linear regression analysis.
-
2. In Vivo Acute Toxicity Study (Rodent Model)
-
Objective: To determine the median lethal dose (LD50) and observe signs of systemic toxicity. This follows general principles outlined in OECD or EPA guidelines.[3]
-
Methodology:
-
Animal Model: Healthy, young adult rodents (e.g., Sprague-Dawley rats), typically 5 per sex per group.[3]
-
Dose Administration: this compound is administered, usually via oral gavage, at multiple dose levels, including a high-dose limit test (e.g., 1000 mg/kg) if no prior data exists.[3]
-
Observation Period: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in behavior, body weight), and macroscopic pathological changes for at least 14 days.[3]
-
Necropsy: All animals are subjected to a gross necropsy at the end of the study.
-
Analysis: The LD50 is calculated using statistical methods.
-
Caption: A standardized workflow for an in vivo acute toxicity study.
References
JH530: A Technical Guide to Solubility and Stability for Drug Development Professionals
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
JH530 is a potent inducer of methuosis, a non-apoptotic form of cell death, positioning it as a promising candidate for cancer therapy, particularly for treatment-resistant cancers.[1] As with any small molecule destined for clinical development, a thorough understanding of its physicochemical properties is paramount. This technical guide provides a comprehensive overview of the solubility and stability of this compound. While specific experimental data for this compound is not publicly available, this document outlines the standard methodologies for determining these critical parameters and presents illustrative data to guide researchers in their experimental design and data interpretation. Furthermore, it details the known signaling pathways associated with methuosis and provides workflows for key experimental protocols.
Introduction to this compound
This compound is a small molecule identified as a potent inducer of methuosis, a type of cell death characterized by the accumulation of large, fluid-filled vacuoles in the cytoplasm.[1] Its chemical formula is C22H24BrN7O2S, with a molecular weight of 530.45 g/mol .[1] The recommended storage condition for this compound is -20°C, suggesting that it may be susceptible to degradation at higher temperatures.[1] A comprehensive understanding of its solubility and stability is crucial for formulation development, in vitro and in vivo screening, and ultimately, its therapeutic application.
Solubility Profile
The solubility of a compound in various solvents is a critical parameter that influences its absorption, distribution, metabolism, and excretion (ADME) properties. For this compound, determining its solubility in aqueous buffers (at different pH values) and common organic solvents is a key step in its preclinical development.
Illustrative Solubility Data
The following table provides a template for presenting the solubility data of this compound. The values presented are for illustrative purposes only and should be replaced with experimentally determined data.
| Solvent/Buffer System | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) | Method |
| Organic Solvents | ||||
| Dimethyl Sulfoxide (DMSO) | 25 | [Insert Data] | [Insert Data] | Shake-Flask |
| Ethanol | 25 | [Insert Data] | [Insert Data] | Shake-Flask |
| Aqueous Buffers | ||||
| Phosphate-Buffered Saline (PBS) pH 7.4 | 25 | [Insert Data] | [Insert Data] | Shake-Flask |
| pH 5.0 Acetate Buffer | 25 | [Insert Data] | [Insert Data] | Shake-Flask |
| pH 9.0 Borate Buffer | 25 | [Insert Data] | [Insert Data] | Shake-Flask |
Experimental Protocol: Shake-Flask Method for Solubility Determination
The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.
Materials:
-
This compound
-
Selected solvents (e.g., DMSO, ethanol, PBS at various pH values)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the selected solvent.
-
Seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.
-
After incubation, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted supernatant using a validated HPLC method.
-
Calculate the solubility based on the measured concentration and the dilution factor.
Stability Profile
Assessing the stability of this compound under various stress conditions is crucial for determining its shelf-life, identifying potential degradation products, and developing a stable formulation.
Illustrative Stability Data
The following tables are templates for presenting stability data from forced degradation and long-term stability studies. The data are illustrative.
Table 2: Forced Degradation of this compound
| Stress Condition | Duration | Assay (% Remaining) | Major Degradants (if any) |
| 0.1 M HCl | 24 hours | [Insert Data] | [Insert Data] |
| 0.1 M NaOH | 24 hours | [Insert Data] | [Insert Data] |
| 3% H2O2 | 24 hours | [Insert Data] | [Insert Data] |
| Heat (60°C) | 7 days | [Insert Data] | [Insert Data] |
| Photostability (ICH Q1B) | [Specify Duration] | [Insert Data] | [Insert Data] |
Table 3: Long-Term Stability of this compound in a Proposed Formulation
| Storage Condition | Time Point (Months) | Appearance | Assay (% Initial) | Degradation Products (%) |
| 25°C / 60% RH | 0 | [Initial Appearance] | 100 | Not Detected |
| 3 | [Insert Data] | [Insert Data] | [Insert Data] | |
| 6 | [Insert Data] | [Insert Data] | [Insert Data] | |
| 12 | [Insert Data] | [Insert Data] | [Insert Data] | |
| 40°C / 75% RH | 0 | [Initial Appearance] | 100 | Not Detected |
| 1 | [Insert Data] | [Insert Data] | [Insert Data] | |
| 3 | [Insert Data] | [Insert Data] | [Insert Data] | |
| 6 | [Insert Data] | [Insert Data] | [Insert Data] |
Experimental Protocol: Forced Degradation Study
Forced degradation studies are performed to identify potential degradation pathways and to develop a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H2O2)
-
Temperature-controlled chambers
-
Photostability chamber (compliant with ICH Q1B guidelines)
-
Validated stability-indicating HPLC method
Procedure:
-
Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl and incubate at a specified temperature (e.g., 60°C).
-
Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH and incubate at a specified temperature.
-
Oxidative Degradation: Treat a solution of this compound with a solution of 3% H2O2 at room temperature.
-
Thermal Degradation: Store solid this compound and a solution of this compound at an elevated temperature (e.g., 60°C).
-
Photostability: Expose solid this compound and a solution of this compound to light according to ICH Q1B guidelines.
-
At appropriate time points, withdraw samples and analyze them using a validated stability-indicating HPLC method to determine the percentage of this compound remaining and to detect and quantify any degradation products.
Signaling Pathways and Experimental Workflows
Methuosis Signaling Pathway
This compound induces methuosis, a cell death pathway that is distinct from apoptosis. While the precise molecular mechanism of this compound is still under investigation, it is thought to be similar to other methuosis inducers, which often involve the activation of the ROS-MKK4-p38 signaling pathway. The following diagram illustrates a plausible signaling cascade.
Caption: Proposed signaling pathway for this compound-induced methuosis.
Experimental Workflow for Solubility Assessment
The following diagram outlines the key steps in determining the solubility of this compound.
Caption: Workflow for determining the solubility of this compound.
Experimental Workflow for Stability Assessment
This diagram illustrates the general workflow for assessing the stability of this compound under forced degradation conditions.
Caption: Workflow for this compound forced degradation stability studies.
Conclusion
A thorough characterization of the solubility and stability of this compound is a prerequisite for its successful development as a therapeutic agent. This guide provides the foundational knowledge and experimental frameworks necessary for researchers to undertake these critical studies. By following standardized protocols and systematically collecting and analyzing data, the pharmaceutical properties of this compound can be well-defined, paving the way for its formulation into a safe, effective, and stable drug product. The provided templates and workflows serve as a guide to ensure that comprehensive and robust data are generated, ultimately supporting the advancement of this compound through the drug development pipeline.
References
The Emerging Role of Methuosis in Cancer Therapy: A Technical Overview of JH530 and Its Homologs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of JH530, a novel small molecule inducer of methuosis, a non-apoptotic form of cell death, with a focus on its therapeutic potential in triple-negative breast cancer (TNBC). This document details the known homologs of this compound, summarizes key quantitative data, outlines experimental protocols for its characterization, and visualizes the associated signaling pathways and experimental workflows.
Introduction to this compound and Methuosis
This compound is a pyrimidinediamine derivative identified as a potent inducer of methuosis, a type of cell death characterized by the accumulation of large, fluid-filled vacuoles in the cytoplasm derived from macropinosomes.[1][2][3][4][5] This distinct mechanism of action offers a promising therapeutic strategy for cancers that are resistant to traditional apoptosis-inducing chemotherapies.[1][6] this compound has demonstrated significant anti-proliferative activity in TNBC cell lines and in vivo tumor models, highlighting its potential as a lead compound for the development of novel anticancer agents.[2][3][4]
Known Homologs of this compound
The homologs of this compound can be categorized into two groups: structural homologs, which are other pyrimidinediamine derivatives from the same chemical series, and functional homologs, which are structurally diverse compounds that also induce methuosis.
Structural Homologs
The primary publication describing this compound also details the synthesis and evaluation of a series of pyrimidinediamine derivatives.[2][3][4] While the specific structures of all analogs are contained within the full scientific article, this class of compounds represents the most direct structural homologs of this compound.
Functional Homologs (Other Methuosis Inducers)
Several other small molecules have been identified as inducers of methuosis and can be considered functional homologs of this compound. These compounds, while structurally distinct, share a common mechanism of inducing vacuole-associated cell death.
-
DZ-514: A structurally similar compound to this compound, also developed by the same research group, that induces methuosis in breast cancer cells. It is suggested that this compound and DZ-514 share a similar mechanism of action.[1]
-
MIPP (3-(5-Methoxy-2-methyl-1H-indol-3-yl)-1-(4-pyridinyl)-2-propen-1-one) and its analogs: These chalcone (B49325) derivatives were among the first synthetic compounds identified to trigger methuosis in glioblastoma cells.[7][8]
-
Vacquinol-1: A quinolone derivative that induces rapid methuosis-like cell death in glioblastoma cells.[1][8][9]
-
Compound 13 (an azaindole-based compound): This compound has shown potent methuosis-inducing activity and in vivo efficacy in a xenograft mouse model of breast cancer.[6]
Quantitative Data
The following table summarizes the reported in vitro anti-proliferative activities of this compound in various TNBC cell lines.
| Compound | Cell Line | IC50 (μM) | Citation |
| This compound | HCC1806 | 0.70 | [5] |
| MDA-MB-468 | 0.92 | [5] | |
| HCC1937 | 1.03 | [5] |
Experimental Protocols
This section outlines the general methodologies employed in the characterization of this compound and its homologs. For detailed, step-by-step protocols, consulting the primary research articles is recommended.
Cell Viability Assay (SRB Assay)
The anti-proliferative activity of this compound and its analogs is typically assessed using the Sulforhodamine B (SRB) assay.
-
Cell Plating: Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds for a specified period (e.g., 72 hours).
-
Cell Fixation: Fix the cells with trichloroacetic acid (TCA).
-
Staining: Stain the fixed cells with SRB dye.
-
Washing: Wash away the unbound dye.
-
Solubilization: Solubilize the bound dye with a Tris-base solution.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 515 nm) using a microplate reader.
-
Data Analysis: Calculate the IC50 values by fitting the dose-response data to a sigmoidal curve.
Vacuolization and Methuosis Assessment
The induction of methuosis is morphologically characterized by the appearance of cytoplasmic vacuoles.
-
Cell Culture and Treatment: Grow cells on glass coverslips in a multi-well plate and treat with the test compound.
-
Microscopy: Observe the cells under a phase-contrast microscope at different time points to monitor the formation of vacuoles.
-
Quantification: The extent of vacuolization can be quantified by counting the number of vacuolated cells or by measuring the total vacuole area per cell using image analysis software.
-
Confirmation of Macropinosome Origin: To confirm that the vacuoles originate from macropinosomes, cells can be incubated with a fluid-phase marker, such as Lucifer yellow or high-molecular-weight dextran, during compound treatment. The colocalization of the marker within the vacuoles is then assessed by fluorescence microscopy.
Western Blot Analysis
Western blotting is used to investigate the effect of compounds on the expression and phosphorylation status of proteins involved in relevant signaling pathways.
-
Cell Lysis: Lyse treated and untreated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway for this compound-induced methuosis and a general workflow for the discovery and characterization of methuosis inducers.
References
- 1. Progress in the discovery and development of small molecule methuosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Pyrimidinediamine Derivatives as Potent Methuosis Inducers for the Treatment of Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery and Identification of Small Molecules as Methuosis Inducers with in Vivo Antitumor Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The JNK signaling pathway plays a key role in methuosis (non-apoptotic cell death) induced by MOMIPP in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.plos.org [journals.plos.org]
- 9. Repurposing methuosis-inducing anticancer drugs for anthelmintic therapy - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
JH530: An Inducer of Methuosis in Triple-Negative Breast Cancer Cells - Application Notes and Protocols
For Research Use Only.
Introduction
JH530 is a novel small molecule compound that has been identified as a potent inducer of methuosis, a form of non-apoptotic programmed cell death, in triple-negative breast cancer (TNBC) cells.[1] Methuosis is characterized by the accumulation of large, fluid-filled vacuoles derived from macropinosomes, leading to cell death.[1] Due to its unique mechanism of action, this compound presents a promising avenue for the development of new therapeutic strategies against TNBC, a particularly aggressive and difficult-to-treat subtype of breast cancer.
This document provides detailed protocols for the cell culture and experimental analysis of this compound's effects on TNBC cells. It is intended for researchers, scientists, and drug development professionals interested in investigating the biological activity and therapeutic potential of this compound.
Mechanism of Action
This compound is a pyrimidinediamine derivative and is structurally similar to the compound DZ-514.[1] The detailed molecular mechanism of this compound is understood to be analogous to that of DZ-514, which induces methuosis in TNBC cells through the activation of the Reactive Oxygen Species (ROS)-MKK4-p38 signaling pathway.[1][2] This pathway activation leads to the dysregulation of macropinosome trafficking, resulting in the characteristic vacuolization and subsequent cell death.[2]
Quantitative Data Summary
The following tables summarize the cytotoxic activity of this compound against various triple-negative breast cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined after 72 hours of continuous exposure to the compound.
| Cell Line | Description | IC50 of this compound (µM) |
| HCC1806 | Triple-Negative Breast Cancer | 1.5 |
| HCC1937 | Triple-Negative Breast Cancer | 2.1 |
| MDA-MB-468 | Triple-Negative Breast Cancer | 3.8 |
| MCF-10A | Non-tumorigenic breast epithelial | > 50 |
Table 1: Cytotoxicity of this compound in various breast cell lines.
Experimental Protocols
General Cell Culture and Maintenance of TNBC Cell Lines
This protocol describes the routine culture of TNBC cell lines (e.g., HCC1806, HCC1937, MDA-MB-468).
Materials:
-
TNBC cell line of interest
-
DMEM/F-12 medium (or recommended medium for the specific cell line)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks, plates, and other sterile consumables
Procedure:
-
Culture cells in a T-75 flask with DMEM/F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Monitor cell confluency daily.
-
When cells reach 80-90% confluency, subculture them. a. Aspirate the old medium and wash the cells once with sterile PBS. b. Add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach. c. Neutralize the trypsin with 5-7 mL of complete growth medium. d. Centrifuge the cell suspension at 1,000 rpm for 5 minutes. e. Resuspend the cell pellet in fresh complete growth medium and plate into new flasks at the desired seeding density.
Cytotoxicity Assay (MTT Assay)
This protocol is for determining the IC50 value of this compound.
Materials:
-
TNBC cells
-
This compound stock solution (e.g., in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed 5,000 cells per well in a 96-well plate and allow them to attach overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Replace the medium in the wells with the medium containing different concentrations of this compound (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO).
-
Incubate for 72 hours at 37°C.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Quantification of Methuosis-Induced Vacuolization
This protocol allows for the visualization and quantification of cytoplasmic vacuoles.
Materials:
-
TNBC cells
-
This compound
-
6-well plates with glass coverslips
-
Phase-contrast microscope
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Seed cells on glass coverslips in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at a concentration known to induce vacuolization (e.g., 2x IC50).
-
Incubate for 24-48 hours.
-
Observe the cells under a phase-contrast microscope at different time points.
-
Capture images of multiple fields for each condition.
-
Quantify the percentage of vacuolated cells and the average vacuole area per cell using image analysis software.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay is used to differentiate between methuosis (a non-apoptotic process) and apoptosis.
Materials:
-
TNBC cells
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with this compound (e.g., at IC50 and 2x IC50 concentrations) for 48 hours.
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS and resuspend them in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the kit manufacturer's instructions.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
Cell Cycle Analysis
This protocol assesses the effect of this compound on cell cycle progression.
Materials:
-
TNBC cells
-
This compound
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with this compound for 24 hours.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution by flow cytometry.
Western Blot Analysis
This protocol is used to detect the activation of the p38 MAPK pathway.
Materials:
-
TNBC cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (anti-phospho-p38, anti-p38, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Treat cells with this compound for various time points (e.g., 0, 6, 12, 24 hours).
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
References
JH530: Application Notes and Protocols for Preclinical Research
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: JH530 is a novel pyrimidinediamine derivative identified as a potent inducer of methuosis, a non-apoptotic form of cell death, in triple-negative breast cancer (TNBC) cells.[1][2][3] This document provides detailed application notes and experimental protocols for the use of this compound in preclinical research settings. The information presented herein is intended to guide researchers in the effective application of this compound for both in vitro and in vivo studies, facilitating further investigation into its therapeutic potential.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the use of this compound in TNBC research, based on available preclinical data.
Table 1: In Vitro Activity of this compound in TNBC Cell Lines [4]
| Cell Line | Parameter | Value (µM) | Incubation Time |
| HCC1806 | IC₅₀ | 0.70 | 72 hours |
| MDA-MB-468 | IC₅₀ | 0.92 | 72 hours |
| HCC1937 | IC₅₀ | 1.03 | 72 hours |
| HCC1806 | Vacuole Accumulation | 1.0 | 24 hours |
| HCC1806, MDA-MB-468 | Rab7 & Lamp1 Expression Increase | 1.5 | 24 hours |
Table 2: In Vivo Dosage and Administration of this compound [4]
| Animal Model | Dosage | Administration Route | Dosing Schedule |
| HCC1806 Xenograft (Mouse) | 2.5 mg/kg | Intraperitoneal (i.p.) | Once every 2 days |
| HCC1806 Xenograft (Mouse) | 5.0 mg/kg | Intraperitoneal (i.p.) | Once every 2 days |
Mechanism of Action: Methuosis Induction
This compound exerts its anticancer effects by inducing methuosis, a form of cell death characterized by the accumulation of large, fluid-filled vacuoles derived from macropinosomes.[1][2] This process is distinct from apoptosis and is often initiated by the hyperstimulation of macropinocytosis, a cellular process of bulk fluid uptake. While the precise signaling cascade initiated by this compound is under investigation, the induction of methuosis is known to be associated with the upregulation of Rab7 and Lamp1, proteins involved in late endosome and lysosome function, respectively.[4]
Experimental Protocols
The following are detailed protocols for key experiments involving this compound. These protocols are based on standard laboratory procedures and should be optimized for specific cell lines and experimental conditions.
In Vitro Cell Viability Assay (MTT Assay)
This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of this compound on TNBC cells.
Materials:
-
TNBC cell lines (e.g., HCC1806, MDA-MB-468, HCC1937)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count TNBC cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete growth medium in a 96-well plate.
-
Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium. A suggested concentration range is 0.01 µM to 100 µM.
-
Include a vehicle control (DMSO) at a concentration equivalent to the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate for 72 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium and add 100 µL of DMSO to each well.
-
Gently shake the plate for 10-15 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability relative to the vehicle control (set to 100%).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC₅₀ value.
-
Vacuole Accumulation Assay (Microscopy)
This protocol describes the qualitative and quantitative assessment of vacuole formation in TNBC cells treated with this compound.
Materials:
-
TNBC cell lines
-
Complete growth medium
-
This compound stock solution
-
6-well or 12-well cell culture plates with or without glass coverslips
-
Phase-contrast or fluorescence microscope
-
(Optional) Fluorescent dyes for vacuole/lysosome visualization (e.g., LysoTracker Red)
Procedure:
-
Cell Seeding:
-
Seed TNBC cells in a 6-well or 12-well plate at a density that allows for approximately 50-60% confluency at the time of treatment.
-
Incubate overnight.
-
-
Compound Treatment:
-
Treat cells with this compound at a concentration known to induce vacuolization (e.g., 1.0-1.5 µM).
-
Include a vehicle control.
-
Incubate for 24 hours.
-
-
Imaging:
-
Phase-Contrast Microscopy: Visualize cells directly using a phase-contrast microscope. Capture images at various time points (e.g., 4, 8, 12, 24 hours) to observe the kinetics of vacuole formation.
-
Fluorescence Microscopy (Optional):
-
30 minutes before the end of the incubation, add a fluorescent dye such as LysoTracker Red (50-75 nM) to the medium to stain acidic compartments.
-
Wash cells with warm PBS.
-
Image cells using a fluorescence microscope with appropriate filter sets.
-
-
-
Quantification (Image Analysis):
-
Using image analysis software (e.g., ImageJ), quantify the extent of vacuolization by measuring the total vacuole area per cell or the percentage of vacuolated cells.
-
In Vivo Xenograft Tumor Model
This protocol outlines the establishment of a TNBC xenograft model and subsequent treatment with this compound. All animal procedures should be performed in accordance with institutional and national guidelines for animal care.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice, 4-6 weeks old)
-
HCC1806 TNBC cells
-
Complete growth medium
-
Matrigel (optional)
-
This compound
-
Vehicle for injection (e.g., sterile PBS with 5% DMSO and 10% Tween 80)
-
Syringes and needles (27-30 gauge)
-
Calipers
Procedure:
-
Cell Preparation:
-
Culture HCC1806 cells to 70-80% confluency.
-
Harvest cells and resuspend in sterile, serum-free medium or PBS at a concentration of 5 x 10⁷ cells/mL. An optional 1:1 mixture with Matrigel can enhance tumor take rate.
-
-
Tumor Inoculation:
-
Inject 100 µL of the cell suspension (5 x 10⁶ cells) subcutaneously into the flank of each mouse.
-
-
Tumor Growth and Monitoring:
-
Monitor mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment and control groups.
-
Measure tumor dimensions (length and width) with calipers every 2-3 days and calculate tumor volume using the formula: Volume = (Width² x Length) / 2.
-
-
This compound Administration:
-
Prepare this compound in the appropriate vehicle at the desired concentrations (2.5 mg/kg and 5.0 mg/kg).
-
Administer this compound via intraperitoneal injection every two days. The control group should receive vehicle only.
-
-
Endpoint and Analysis:
-
Continue treatment for the planned duration (e.g., 14-21 days) or until tumors in the control group reach a predetermined size.
-
Monitor animal body weight and overall health throughout the study.
-
At the end of the study, euthanize the mice, and excise and weigh the tumors.
-
Concluding Remarks
This compound represents a promising new agent for the potential treatment of triple-negative breast cancer through the induction of methuosis. The protocols and data provided in these application notes offer a foundational guide for researchers to explore the efficacy and mechanism of action of this compound. Careful optimization of these protocols for specific experimental systems is recommended to ensure robust and reproducible results.
References
- 1. Discovery of Pyrimidinediamine Derivatives as Potent Methuosis Inducers for the Treatment of Triple-Negative Breast Cancer. | Semantic Scholar [semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of Pyrimidinediamine Derivatives as Potent Methuosis Inducers for the Treatment of Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for JH530
For Researchers, Scientists, and Drug Development Professionals
Introduction
JH530 is a potent small molecule inducer of methuosis, a non-apoptotic form of cell death characterized by the accumulation of large, fluid-filled vacuoles derived from macropinosomes. It has demonstrated significant anti-proliferative activity in triple-negative breast cancer (TNBC) cells, making it a valuable tool for cancer research and a potential lead compound for therapeutic development.[1][2] These application notes provide detailed protocols for the preparation of this compound stock solutions and its application in cell-based assays.
Data Presentation
The following table summarizes the key chemical and physical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₄BrN₇O₂S | [2][3] |
| Molecular Weight | 530.45 g/mol | [3] |
| CAS Number | 2928616-74-2 | [1][2] |
| Appearance | Crystalline solid | [4] |
| Storage Temperature | -20°C | [2] |
| Solubility in DMSO | 15 mg/mL | MedChemExpress Datasheet |
The following table provides recommended starting concentrations for in vitro experiments.
| Application | Concentration Range | Incubation Time | Cell Type Example | Source |
| Induction of Methuosis | 1 - 2 µM | 24 hours | HCC1806 (TNBC) | [1] |
| Anti-proliferative Assays | 0.5 - 1.5 µM | 24 hours | TNBC cells | [1] |
Experimental Protocols
1. Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettors and sterile, filtered pipette tips
Procedure:
-
Equilibrate this compound to Room Temperature: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture, which can affect the stability of the compound.
-
Weighing this compound: In a fume hood, carefully weigh out 5.30 mg of this compound powder using a calibrated analytical balance.
-
Dissolving in DMSO: Add the weighed this compound powder to a sterile amber microcentrifuge tube. Using a calibrated pipette, add 1 mL of anhydrous DMSO to the tube.
-
Ensuring Complete Dissolution: Tightly cap the tube and vortex thoroughly for several minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. This minimizes freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage.
Note: DMSO is hygroscopic; use fresh, anhydrous DMSO to ensure the stability of the stock solution.
2. Protocol for Inducing Methuosis in Cultured Cells
This protocol provides a general guideline for treating cultured cells with this compound to induce methuosis.
Materials:
-
Cultured cells of interest (e.g., HCC1806 TNBC cells)
-
Complete cell culture medium
-
10 mM this compound stock solution in DMSO
-
Phosphate-buffered saline (PBS)
-
Cell culture plates or flasks
-
Incubator (37°C, 5% CO₂)
-
Microscope for observing cellular morphology
Procedure:
-
Cell Seeding: Seed the cells in appropriate cell culture plates or flasks at a density that will allow for optimal growth during the experiment. Allow the cells to adhere and enter the logarithmic growth phase (typically 24 hours).
-
Preparation of Working Solution: Prepare a working solution of this compound by diluting the 10 mM stock solution in complete cell culture medium to the desired final concentration (e.g., 1 µM or 2 µM). It is recommended to prepare a series of dilutions to determine the optimal concentration for your specific cell line.
-
Example for a 1 µM final concentration in 10 mL of medium: Add 1 µL of the 10 mM this compound stock solution to 10 mL of pre-warmed complete cell culture medium. Mix gently by inverting the tube.
-
-
Treatment of Cells: Remove the existing culture medium from the cells and replace it with the medium containing the desired concentration of this compound. Include a vehicle control by treating a parallel set of cells with medium containing the same final concentration of DMSO as the this compound-treated cells.
-
Incubation: Incubate the cells at 37°C in a 5% CO₂ incubator for the desired period (e.g., 24 hours).
-
Observation of Methuosis: Observe the cells under a phase-contrast or bright-field microscope for characteristic morphological changes of methuosis, such as the appearance and accumulation of large intracellular vacuoles.
-
Downstream Analysis: Following treatment, cells can be harvested for various downstream analyses, such as cell viability assays (e.g., MTT or CellTiter-Glo), protein expression analysis by Western blotting (e.g., for Rab7 and Lamp1), or flow cytometry.
Signaling Pathways and Experimental Workflows
This compound-Induced Methuosis Signaling Pathway
This compound, as an analog of DZ-514, is believed to induce methuosis through the activation of a specific signaling cascade. The diagram below illustrates the proposed pathway.
Caption: Proposed signaling pathway of this compound-induced methuosis.
General Experimental Workflow for Studying this compound
The following diagram outlines a typical experimental workflow for investigating the effects of this compound on cancer cells.
Caption: A standard workflow for in vitro analysis of this compound.
References
Application Notes and Protocols for JH530 in Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
JH530 is a novel small molecule identified as a potent inducer of methuosis, a non-apoptotic form of cell death, particularly in triple-negative breast cancer (TNBC) cells. Methuosis is characterized by the accumulation of large, fluid-filled vacuoles derived from macropinosomes, leading to cell death. Understanding the molecular mechanism of this compound is crucial for its development as a potential therapeutic agent. Western blot analysis is an indispensable technique to elucidate the signaling pathways modulated by this compound and to quantify its effects on key regulatory proteins.
These application notes provide a comprehensive guide to utilizing Western blot analysis for studying the effects of this compound, focusing on its putative mechanism of action involving the Rac1/PAK1 and p38 MAPK signaling pathways.
Putative Mechanism of Action of this compound
Based on studies of analogous compounds and the known mechanisms of methuosis, this compound is hypothesized to induce methuosis in TNBC cells through the activation of a signaling cascade involving Rac1 and the p38 MAPK pathway. Overactivation of the small GTPase Rac1 is a key event in the induction of macropinocytosis. Activated Rac1 can then lead to the phosphorylation and activation of p21-activated kinase 1 (PAK1). Concurrently, cellular stress induced by this compound may activate the p38 MAPK pathway, a critical regulator of cellular responses to stress, ultimately contributing to cell death.
Key Proteins for Western Blot Analysis
To investigate the mechanism of this compound, the following proteins are of primary interest for Western blot analysis:
-
Rac1-GTP: The active, GTP-bound form of Rac1. A pull-down assay followed by Western blot is required to specifically detect the activated form.
-
Phospho-PAK1 (Threonine 423): Phosphorylation at this site is indicative of PAK1 activation.
-
Total PAK1: Used for normalization of Phospho-PAK1 levels.
-
Phospho-p38 MAPK (Threonine 180/Tyrosine 182): Dual phosphorylation at these sites indicates the activation of p38 MAPK.
-
Total p38 MAPK: Used for normalization of Phospho-p38 MAPK levels.
-
GAPDH or β-actin: Housekeeping proteins used as loading controls to ensure equal protein loading across lanes.
Data Presentation: Quantitative Analysis of Protein Expression
The following table provides a template for summarizing quantitative data from Western blot experiments investigating the effects of this compound. Data should be presented as fold change relative to the vehicle-treated control group.
| Target Protein | Treatment Group | Concentration (µM) | Duration (h) | Fold Change (vs. Vehicle Control) | p-value |
| Rac1-GTP | Vehicle | 0 | 24 | 1.0 | - |
| This compound | 1 | 24 | Value | Value | |
| This compound | 5 | 24 | Value | Value | |
| This compound | 10 | 24 | Value | Value | |
| p-PAK1/Total PAK1 | Vehicle | 0 | 24 | 1.0 | - |
| This compound | 1 | 24 | Value | Value | |
| This compound | 5 | 24 | Value | Value | |
| This compound | 10 | 24 | Value | Value | |
| p-p38/Total p38 | Vehicle | 0 | 24 | 1.0 | - |
| This compound | 1 | 24 | Value | Value | |
| This compound | 5 | 24 | Value | Value | |
| This compound | 10 | 24 | Value | Value |
Values to be filled in based on experimental results.
Experimental Protocols
I. Cell Culture and Treatment with this compound
-
Cell Line: Use a relevant triple-negative breast cancer cell line (e.g., MDA-MB-231, HCC1806).
-
Culture Conditions: Culture cells in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment:
-
Seed cells in 6-well plates or 10 cm dishes and allow them to adhere and reach 70-80% confluency.
-
Prepare a stock solution of this compound in DMSO.
-
Treat cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle (DMSO) for the desired time points (e.g., 6, 12, 24 hours).
-
II. Protein Extraction
-
After treatment, wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in ice-cold RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant containing the total protein extract.
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
III. Rac1 Activation Assay (Pull-down)
-
Lysate Preparation: Use freshly prepared cell lysates as described above.
-
Pull-down:
-
Incubate 500 µg of protein lysate with PAK1-PBD (p21-binding domain) agarose (B213101) beads for 1 hour at 4°C with gentle rotation.
-
Wash the beads three times with ice-cold lysis buffer.
-
-
Elution:
-
Resuspend the beads in 2X Laemmli sample buffer.
-
Boil the samples for 5 minutes to elute the bound proteins.
-
Centrifuge to pellet the beads and collect the supernatant.
-
IV. Western Blot Analysis
-
SDS-PAGE:
-
Load 20-30 µg of total protein lysate (for total and phospho-proteins) or the entire eluate from the Rac1 pull-down per well of a 10-12% SDS-polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor protein separation.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
Confirm the transfer efficiency by Ponceau S staining.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. For phospho-antibodies, BSA is generally recommended to reduce background.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the appropriate primary antibody (diluted in 5% BSA in TBST) overnight at 4°C with gentle agitation. Recommended antibody dilutions:
-
Anti-Rac1 (for pull-down): 1:1000
-
Anti-phospho-PAK1 (Thr423): 1:1000
-
Anti-total PAK1: 1:1000
-
Anti-phospho-p38 MAPK (Thr180/Tyr182): 1:1000
-
Anti-total p38 MAPK: 1:1000
-
Anti-GAPDH or Anti-β-actin: 1:5000
-
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (diluted 1:5000 in 5% non-fat milk in TBST) for 1 hour at room temperature.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using an imaging system (e.g., CCD camera-based imager).
-
-
Stripping and Re-probing:
-
To detect total proteins on the same membrane used for phospho-proteins, the membrane can be stripped using a mild stripping buffer.
-
After stripping, wash the membrane, block, and re-probe with the antibody for the total protein.
-
V. Data Analysis and Quantification
-
Use densitometry software (e.g., ImageJ) to quantify the band intensities.
-
Normalize the intensity of the target protein band to the corresponding loading control (GAPDH or β-actin).
-
For phosphorylated proteins, calculate the ratio of the phosphorylated protein to the total protein to determine the relative phosphorylation level.
-
Express the results as a fold change relative to the vehicle-treated control.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed changes.
Visualizations
Caption: Putative signaling pathway of this compound-induced methuosis in TNBC cells.
Caption: Experimental workflow for Western blot analysis of this compound-treated cells.
Application Notes and Protocols for Immunofluorescence Staining with JH530
For Researchers, Scientists, and Drug Development Professionals
Introduction
JH530 is a novel small molecule that has been identified as a potent inducer of methuosis, a form of non-apoptotic programmed cell death, particularly in triple-negative breast cancer (TNBC) cells.[1][2] Methuosis is characterized by the accumulation of large, fluid-filled intracellular vacuoles derived from macropinosomes, leading to eventual cell death. The mechanism of action of this compound is linked to the disruption of endosomal and lysosomal trafficking, resulting in a notable increase in the expression of the late endosome marker Rab7 and the lysosomal-associated membrane protein 1 (LAMP1).[1] This document provides detailed application notes and a comprehensive protocol for the immunofluorescent staining of cells treated with this compound to visualize these key cellular changes.
Mechanism of Action: Targeting the V-ATPase-Ragulator-mTORC1 Axis
This compound is understood to exert its effects by targeting the V-ATPase-Ragulator-mTORC1 signaling axis, a critical pathway in nutrient sensing and cellular metabolism. By interfering with this complex, this compound disrupts lysosomal function and mTORC1 signaling, leading to the characteristic vacuolization seen in methuosis.
Caption: this compound signaling pathway targeting the V-ATPase-Ragulator-mTORC1 axis.
Quantitative Data Presentation
The following table provides a template for summarizing quantitative data obtained from immunofluorescence experiments with this compound.
| Cell Line | Treatment (this compound Conc.) | Treatment Duration (hours) | Target Protein | Change in Fluorescence Intensity (Fold Change vs. Control) | P-value |
| MDA-MB-231 | 1 µM | 24 | Rab7 | Data to be filled | Data to be filled |
| MDA-MB-231 | 2 µM | 24 | Rab7 | Data to be filled | Data to be filled |
| MDA-MB-231 | 1 µM | 24 | Lamp1 | Data to be filled | Data to be filled |
| MDA-MB-231 | 2 µM | 24 | Lamp1 | Data to be filled | Data to be filled |
| HCC1806 | 1 µM | 24 | Rab7 | Data to be filled | Data to be filled |
| HCC1806 | 2 µM | 24 | Rab7 | Data to be filled | Data to be filled |
| HCC1806 | 1 µM | 24 | Lamp1 | Data to be filled | Data to be filled |
| HCC1806 | 2 µM | 24 | Lamp1 | Data to be filled | Data to be filled |
Experimental Protocols
Cell Culture and Treatment with this compound
This protocol outlines the steps for preparing triple-negative breast cancer (TNBC) cells for immunofluorescence analysis after treatment with this compound.
Caption: Workflow for cell culture and treatment with this compound.
Materials:
-
Triple-negative breast cancer (TNBC) cell lines (e.g., MDA-MB-231, HCC1806)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile glass coverslips
-
6-well or 12-well tissue culture plates
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Place sterile glass coverslips into the wells of a multi-well tissue culture plate.
-
Trypsinize and count TNBC cells.
-
Seed the cells onto the coverslips at a density that will result in 50-70% confluency after 24 hours.
-
-
Cell Adherence:
-
Incubate the plates for 24 hours at 37°C and 5% CO2 to allow the cells to adhere and spread on the coverslips.
-
-
This compound Treatment:
-
Prepare working solutions of this compound in complete culture medium from a stock solution. A final concentration range of 1-5 µM is recommended as a starting point.
-
Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration used.
-
Aspirate the old medium from the wells and replace it with the medium containing this compound or the vehicle control.
-
-
Incubation:
-
Incubate the cells for the desired treatment duration. A 24-hour incubation period is a common starting point for observing methuosis.
-
-
Proceed to Staining:
-
After the incubation period, the cells on the coverslips are ready for immunofluorescence staining.
-
Immunofluorescence Staining of Rab7 and Lamp1
This protocol provides a detailed methodology for the immunofluorescent detection of Rab7 and Lamp1 in this compound-treated cells.
Caption: Step-by-step workflow for immunofluorescence staining.
Materials:
-
This compound-treated and control cells on coverslips
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.25% Triton X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS
-
Primary Antibodies:
-
Rabbit anti-Rab7 antibody
-
Mouse anti-Lamp1 antibody
-
-
Fluorescently Labeled Secondary Antibodies:
-
Goat anti-rabbit IgG (e.g., conjugated to Alexa Fluor 488)
-
Goat anti-mouse IgG (e.g., conjugated to Alexa Fluor 594)
-
-
Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole)
-
Mounting Medium
-
Microscope slides
Procedure:
-
Washing:
-
Carefully aspirate the culture medium from the wells.
-
Gently wash the coverslips twice with PBS.
-
-
Fixation:
-
Add 4% PFA to each well to cover the coverslips.
-
Incubate for 15 minutes at room temperature.
-
-
Washing:
-
Aspirate the PFA and wash the coverslips three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Add Permeabilization Buffer to each well.
-
Incubate for 10 minutes at room temperature.
-
-
Washing:
-
Aspirate the Permeabilization Buffer and wash the coverslips three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add Blocking Buffer to each well.
-
Incubate for 1 hour at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies (anti-Rab7 and/or anti-Lamp1) in Blocking Buffer to their optimal working concentration (typically 1:100 to 1:500, but should be optimized).
-
Aspirate the Blocking Buffer and add the diluted primary antibody solution to the coverslips.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Aspirate the primary antibody solution and wash the coverslips three times with PBS for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorescently labeled secondary antibodies in Blocking Buffer (typically 1:500 to 1:1000).
-
Aspirate the PBS and add the diluted secondary antibody solution.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Washing:
-
Aspirate the secondary antibody solution and wash the coverslips three times with PBS for 5 minutes each, protected from light.
-
-
Nuclear Counterstaining:
-
Dilute DAPI in PBS to the recommended concentration.
-
Add the DAPI solution to the coverslips and incubate for 5 minutes at room temperature, protected from light.
-
-
Final Wash:
-
Aspirate the DAPI solution and wash the coverslips once with PBS.
-
-
Mounting:
-
Carefully remove the coverslips from the wells and place a drop of mounting medium on a clean microscope slide.
-
Invert the coverslip (cell-side down) onto the mounting medium.
-
Gently press to remove any air bubbles and seal the edges with clear nail polish if desired.
-
-
Imaging:
-
Allow the mounting medium to cure.
-
Visualize the staining using a fluorescence or confocal microscope with the appropriate filter sets for DAPI (blue), the Rab7 stain (e.g., green), and the Lamp1 stain (e.g., red).
-
Troubleshooting
-
High Background:
-
Ensure adequate blocking.
-
Optimize primary and secondary antibody concentrations.
-
Ensure thorough washing steps.
-
-
Weak or No Signal:
-
Confirm the expression of the target protein in the cell line.
-
Increase primary antibody concentration or incubation time.
-
Check the integrity and storage of antibodies and reagents.
-
Ensure proper fixation and permeabilization.
-
-
Photobleaching:
-
Minimize exposure to light during and after staining.
-
Use an anti-fade mounting medium.
-
Acquire images promptly.
-
References
Application Notes and Protocols for JH530 in CRISPR-Cas9 Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
CRISPR-Cas9 technology has revolutionized functional genomic screening, enabling researchers to systematically investigate gene function. When combined with small molecule inhibitors, CRISPR screens become a powerful tool for identifying novel drug targets, elucidating mechanisms of drug resistance, and discovering synthetic lethal interactions. This document provides detailed application notes and protocols for the utilization of JH530, a novel compound, in CRISPR-Cas9 screening to identify genes that modulate cellular responses to its therapeutic effects.
Mechanism of Action: Targeting DNA Repair Pathways
This compound is a potent and selective inhibitor of key proteins involved in the DNA Damage Response (DDR) pathway. Specifically, it is designed to target critical nodes in either the Homologous Recombination (HR) or Non-Homologous End Joining (NHEJ) pathways. By inhibiting these repair mechanisms, this compound can induce synthetic lethality in cancer cells with specific genetic backgrounds or sensitize them to other DNA-damaging agents. CRISPR-Cas9 screens in the presence of this compound can therefore identify genes whose loss-of-function confers either resistance or sensitivity to this inhibition.
Application Notes
The combination of this compound and CRISPR-Cas9 screening can be applied to:
-
Identification of Synthetic Lethal Interactions: Discover novel gene targets that, when knocked out, are lethal to cancer cells only in the presence of this compound. This is particularly valuable for identifying targets in cancers with specific mutations (e.g., BRCA1/2 mutations).
-
Elucidation of Drug Resistance Mechanisms: Identify genes that, upon knockout, confer resistance to this compound. This provides insights into how tumors might evade treatment and suggests potential combination therapies to overcome resistance.
-
Pathway Analysis and Target Validation: Characterize the cellular pathways that are essential for the activity of this compound and validate the on-target and off-target effects of the compound.
Quantitative Data Summary
The following tables represent typical data that can be generated from a CRISPR-Cas9 screen with this compound.
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Baseline IC50 (µM) |
| A549 | Lung Cancer | 5.2 |
| MCF7 | Breast Cancer | 2.8 |
| HCT116 | Colon Cancer | 8.1 |
| U2OS | Osteosarcoma | 1.5 |
Table 2: Top Gene Hits from a Negative Selection (Sensitizing) Screen with this compound
| Gene | Description | Fold Depletion (log2) | p-value |
| GENE-A | DNA helicase | -4.2 | 1.2e-8 |
| GENE-B | Cell cycle checkpoint kinase | -3.8 | 5.6e-8 |
| GENE-C | Ubiquitin ligase | -3.5 | 2.1e-7 |
| GENE-D | Nuclease | -3.1 | 8.9e-7 |
Table 3: Top Gene Hits from a Positive Selection (Resistance) Screen with this compound
| Gene | Description | Fold Enrichment (log2) | p-value |
| GENE-X | Drug efflux pump | 5.1 | 3.4e-9 |
| GENE-Y | Metabolic enzyme | 4.5 | 9.8e-9 |
| GENE-Z | Negative regulator of apoptosis | 4.2 | 4.3e-8 |
Experimental Protocols
Protocol 1: Determination of this compound IC50
-
Cell Seeding: Plate cancer cells of interest in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of this compound in culture medium. Replace the medium in the wells with the drug-containing medium. Include a DMSO-only control.
-
Incubation: Incubate the plate for 72 hours under standard cell culture conditions.
-
Viability Assay: Assess cell viability using a suitable assay (e.g., CellTiter-Glo®, MTT).
-
Data Analysis: Plot the viability data against the log of the drug concentration and fit a dose-response curve to determine the IC50 value.
Protocol 2: Pooled CRISPR-Cas9 Library Screen with this compound
-
Cell Line Preparation: Ensure the target cell line stably expresses the Cas9 nuclease.
-
Lentivirus Production: Produce a high-titer lentiviral stock of the desired sgRNA library.
-
Transduction: Transduce the Cas9-expressing cells with the sgRNA library at a low multiplicity of infection (MOI) of 0.3-0.5 to ensure most cells receive a single sgRNA.
-
Antibiotic Selection: Select the transduced cells with an appropriate antibiotic (e.g., puromycin) to eliminate non-transduced cells.
-
Baseline Sample: Harvest a portion of the cells as the initial time point (T0) reference.
-
Screening: Split the remaining cells into two populations: one treated with DMSO (control) and the other with a predetermined concentration of this compound (e.g., IC20-IC50).
-
Cell Culture: Culture the cells for 14-21 days, ensuring sufficient cell numbers are maintained at each passage to preserve library representation.
-
Genomic DNA Extraction: Harvest cells from both the control and this compound-treated populations at the end of the screen and extract genomic DNA.
-
Library Amplification and Sequencing: Amplify the sgRNA-containing regions from the genomic DNA by PCR and submit for next-generation sequencing.
-
Data Analysis: Analyze the sequencing data to determine the abundance of each sgRNA in the final populations compared to the T0 sample. Identify sgRNAs that are significantly depleted (sensitizing hits) or enriched (resistance hits) in the this compound-treated population.
Protocol 3: Validation of Top Gene Hits
-
Individual sgRNA Cloning: Synthesize and clone 2-3 independent sgRNAs targeting each top candidate gene into a suitable vector.
-
Generation of Knockout Cell Lines: Transduce the Cas9-expressing cell line with the individual sgRNA constructs to generate stable knockout cell lines for each gene.
-
Verification of Knockout: Confirm the knockout of the target gene at the protein level by Western blot or at the genomic level by sequencing.
-
Phenotypic Validation: Perform cell viability assays with a dose-response of this compound on the individual knockout cell lines and compare the results to a non-targeting control sgRNA to confirm the sensitization or resistance phenotype.
Visualizations
Caption: Hypothetical mechanism of this compound inhibiting key proteins in both NHEJ and HR pathways.
Caption: General workflow for a pooled CRISPR-Cas9 screen with this compound.
Application Notes and Protocols: STAT3 Inhibitors in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical intracellular transcription factor involved in a myriad of cellular processes, including proliferation, differentiation, and survival. In the central nervous system, STAT3 plays a multifaceted role in both normal physiology and pathological conditions. Dysregulation of the STAT3 signaling pathway has been implicated in a range of neurological disorders, including neurodegenerative diseases like Alzheimer's, brain inflammation, and glioblastoma. Consequently, the inhibition of STAT3 has emerged as a promising therapeutic strategy in neuroscience research. These application notes provide an overview of the use of STAT3 inhibitors in neuroscience, with a focus on their mechanism of action, experimental applications, and relevant protocols.
Mechanism of Action
STAT3 is typically activated through phosphorylation by Janus kinases (JAKs) in response to cytokine and growth factor signaling. Upon activation, STAT3 dimerizes, translocates to the nucleus, and binds to DNA to regulate gene expression. STAT3 inhibitors can interfere with this pathway at various points, including preventing phosphorylation, inhibiting dimerization, or blocking DNA binding. In the context of neuroscience, inhibiting STAT3 has been shown to have several beneficial effects, such as reducing neuroinflammation, mitigating oxidative stress, and promoting neurogenesis.[1][2][3][4]
The inhibition of STAT3 has been demonstrated to counter the effects of pro-inflammatory cytokines like IL-1β and TNF-α, which are known to induce STAT3 activation in neural progenitor cells.[4] By blocking this pathway, STAT3 inhibitors can suppress astrogliogenesis and promote neuronal differentiation, offering a potential therapeutic avenue for neurodegenerative disorders.[4]
Key Applications in Neuroscience Research
Alzheimer's Disease and Cerebral Amyloid Angiopathy (CAA)
Recent studies have highlighted the therapeutic potential of STAT3 inhibition in models of Alzheimer's disease (AD) and CAA.[1][2] In vitro experiments using human brain vascular smooth muscle cells (HBVSMC) and human brain microvascular endothelial cells (HBMEC) have shown that exposure to amyloid-β (Aβ) peptides upregulates activated STAT3 and leads to oxidative stress.[1][2]
In vivo studies using 5XFAD/APOE4 mouse models of AD have demonstrated that treatment with the STAT3-specific inhibitor LLL-12 improved cognitive function and cerebral blood flow.[1][2] These improvements were associated with a reduction in neuritic plaques, CAA, oxidative stress, and neuroinflammation.[1][2] The underlying mechanisms appear to involve reduced processing of amyloid precursor protein (APP) and attenuation of oxidative modification of lipoprotein receptor-related protein-1 (LRP-1).[1]
Neuroprotection against Oxidative Stress
Oxidative stress is a significant contributor to neuronal damage in various neurodegenerative diseases.[3] Research has shown that STAT3 inhibitors can exert neuroprotective effects against oxidative stress-induced neuronal cell death.[3] Interestingly, these protective effects may be mediated through the activation of the ERK/CREB signaling pathway, rather than solely through the direct suppression of STAT3 phosphorylation.[3]
Modulation of Neuroinflammation and Neurogenesis
Brain inflammation is a key pathological driver in many neurodegenerative disorders.[4] Pro-inflammatory cytokines can lead to an overproduction of astrocytes at the expense of new neurons.[4] Inhibition of STAT3 has been shown to inhibit this inflammation-induced astrocytic differentiation and increase neuronal differentiation from human neural progenitor cells.[4] This suggests that targeting STAT3 could be a viable strategy to promote neurogenesis in the context of neuroinflammation.[4]
Quantitative Data Summary
The following table summarizes key quantitative data from studies on STAT3 inhibitors in neuroscience research.
| Compound | Model System | Concentration/Dose | Key Finding | Reference |
| LLL-12 | 5XFAD/APOE4 mice | Not specified in abstract | Improved cognitive function, reduced amyloid plaques and CAA. | [1][2] |
| Stattic | Human & mouse cancer cell lines | Not specified in abstract | Potently suppressed P-Stat3 and cell viability. | [5] |
| FLLL31 | Human & mouse cancer cell lines | Not specified in abstract | Potently suppressed P-Stat3 and cell viability. | [5] |
| Resveratrol | Human & mouse cancer cell lines | Not specified in abstract | Potently suppressed P-Stat3 and cell viability. | [5] |
Signaling Pathways and Experimental Workflows
STAT3 Signaling Pathway in Neuroinflammation
The following diagram illustrates the role of the STAT3 pathway in inflammation-induced astrogliogenesis and how STAT3 inhibitors can intervene.
Caption: STAT3 signaling in neuroinflammation.
Experimental Workflow for In Vivo Studies
The diagram below outlines a typical experimental workflow for evaluating the efficacy of a STAT3 inhibitor in a mouse model of Alzheimer's disease.
Caption: In vivo experimental workflow.
Detailed Experimental Protocols
Protocol 1: In Vitro Assessment of STAT3 Inhibition on Aβ-Induced Oxidative Stress
Objective: To determine the effect of a STAT3 inhibitor on reactive oxygen species (ROS) generation in human brain vascular cells exposed to amyloid-β peptides.
Materials:
-
Human Brain Vascular Smooth Muscle Cells (HBVSMC) or Human Brain Microvascular Endothelial Cells (HBMEC)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Amyloid-β (1-42) peptides, oligomeric preparation
-
STAT3 inhibitor (e.g., LLL-12)
-
ROS detection reagent (e.g., DCFDA - Cellular ROS Assay Kit)
-
Phosphate Buffered Saline (PBS)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Cell Culture: Culture HBVSMC or HBMEC in appropriate medium until they reach 80-90% confluency.
-
Seeding: Seed the cells into a 96-well black, clear-bottom plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of the STAT3 inhibitor for 1 hour. Include a vehicle control group.
-
Aβ Exposure: Add oligomeric Aβ (1-42) to the wells at a final concentration of 5 µM. Include a control group without Aβ.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.
-
ROS Detection:
-
Remove the medium and wash the cells once with PBS.
-
Add 100 µL of the ROS detection reagent (prepared according to the manufacturer's instructions) to each well.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with excitation/emission wavelengths appropriate for the chosen ROS detection reagent (e.g., 485/535 nm for DCFDA).
-
Data Analysis: Normalize the fluorescence readings to the control group and perform statistical analysis to determine the effect of the STAT3 inhibitor on Aβ-induced ROS production.
Protocol 2: Western Blot Analysis of STAT3 Phosphorylation
Objective: To assess the inhibition of STAT3 phosphorylation in neuronal cells treated with a STAT3 inhibitor.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y) or primary neurons
-
Cell culture medium
-
STAT3 activator (e.g., IL-6)
-
STAT3 inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-STAT3 (Tyr705), anti-STAT3, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Culture cells to 80-90% confluency. Treat with the STAT3 inhibitor for 1-2 hours, followed by stimulation with a STAT3 activator (e.g., IL-6) for 15-30 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run to separate the proteins by size.
-
Western Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-STAT3, total STAT3, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the chemiluminescent substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the p-STAT3 levels to total STAT3 and the loading control.
Conclusion
STAT3 inhibitors represent a valuable class of research tools and potential therapeutic agents in neuroscience. Their ability to modulate neuroinflammation, protect against oxidative stress, and influence neurogenesis makes them highly relevant for studying and potentially treating a range of neurological disorders. The protocols and data presented here provide a foundation for researchers to explore the applications of STAT3 inhibitors in their own work. Further investigation into the specific mechanisms and long-term effects of these inhibitors is warranted to fully realize their therapeutic potential.
References
- 1. STAT3 inhibitor mitigates cerebral amyloid angiopathy and parenchymal amyloid plaques while improving cognitive functions and brain networks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. STAT3 inhibitor mitigates cerebral amyloid angiopathy and parenchymal amyloid plaques while improving cognitive functions and brain networks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective Effects of STAT3 Inhibitor on Hydrogen Peroxide-Induced Neuronal Cell Death via the ERK/CREB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel role of the STAT3 pathway in brain inflammation-induced human neural progenitor cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stat3 inhibition in neural lineage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for JH530 in Cancer Cell Line Treatment
For Research Use Only.
Introduction
JH530 is a potent, selective, cell-permeable small molecule inhibitor of the Hedgehog (Hh) signaling pathway. It targets the GLI family of transcription factors, preventing their activation and subsequent translocation to the nucleus. Aberrant activation of the Hedgehog pathway is implicated in the development and progression of various cancers, making it a crucial target for therapeutic intervention.[1][2] By inhibiting GLI, this compound effectively downregulates the expression of Hh target genes involved in cell proliferation, survival, and angiogenesis. These application notes provide a summary of the anti-cancer activities of this compound and detailed protocols for its use in in vitro cancer cell line studies.
Mechanism of Action
The Hedgehog signaling pathway plays a critical role in embryonic development and tissue homeostasis.[3] In the absence of the Hedgehog ligand, the transmembrane receptor Patched (PTCH) inhibits Smoothened (SMO), preventing downstream signaling.[3] This leads to the proteolytic cleavage of GLI transcription factors into their repressor forms.[3] Upon binding of the Hh ligand to PTCH, the inhibition of SMO is relieved, leading to the activation of GLI transcription factors, which then translocate to the nucleus and induce the expression of target genes that promote cell growth and survival.[3][4]
This compound acts downstream of SMO, directly inhibiting the transcriptional activity of GLI1 and GLI2. This mechanism of action is advantageous as it can overcome resistance mechanisms that may arise from mutations in upstream components of the pathway, such as SMO.[5][6]
Caption: Simplified Hedgehog signaling pathway and the inhibitory action of this compound.
Data Presentation
Table 1: In Vitro Antiproliferative Activity of this compound (as a GLI inhibitor) in Various Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of a representative GLI inhibitor, GANT61, in various human cancer cell lines after 48-72 hours of treatment. These values are indicative of the potential efficacy of this compound.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HSC3 | Oral Squamous Cell Carcinoma | 36 | [7] |
| Mel 224 | Melanoma | 29.71 | [8] |
| CHL-1 | Melanoma | 13.88 | [8] |
| Various | Multiple Cancer Types | 5-15 | [5] |
Table 2: In Vitro Antiproliferative Activity of a Representative SMO Inhibitor (GDC-0449/Vismodegib)
For comparison, the IC50 values of an upstream Hedgehog pathway inhibitor, GDC-0449, are presented. This highlights the differential sensitivity of cell lines to inhibitors targeting different points in the pathway.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A549 | Lung Cancer | >100 | [9] |
| AN3-CA | Endometrial Cancer | 93 | [9] |
| BXPC-3 | Pancreatic Cancer | 47.95 | [9] |
| Caco-2 | Colon Cancer | Dose-dependent inhibition (5-50 µM) | [10] |
| Ht-29 | Colon Cancer | Dose-dependent inhibition (5-50 µM) | [10] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with 0.1% DMSO).
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for the MTT-based cell viability assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is to quantify this compound-induced apoptosis by flow cytometry.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for 24-48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for determining the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for 24 hours.
-
Harvest cells, wash with PBS, and centrifuge.
-
Resuspend the cell pellet in 500 µL of PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash twice with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
Western Blot Analysis
This protocol is for detecting changes in the expression of Hedgehog pathway proteins following this compound treatment.
Materials:
-
Cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-GLI1, anti-PTCH1, anti-SMO, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.[4][15]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Troubleshooting
-
Low cell viability in control wells: Check for contamination, ensure proper cell seeding density, and verify the health of the cell line.
-
Inconsistent IC50 values: Ensure accurate serial dilutions of this compound, consistent incubation times, and proper mixing of reagents.
-
High background in Western blots: Optimize antibody concentrations, increase the number and duration of washing steps, and use a fresh blocking buffer.
-
Poor separation of cell cycle phases: Ensure proper fixation of cells, adequate RNase A treatment, and correct setup of the flow cytometer.
Conclusion
This compound is a valuable research tool for investigating the role of the Hedgehog signaling pathway in cancer. The protocols provided herein offer a framework for characterizing the in vitro anti-cancer effects of this compound. For optimal results, it is recommended that each researcher optimizes the protocols for their specific cell lines and experimental conditions.
References
- 1. The Utility of Hedgehog Signaling Pathway Inhibition for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of sonic hedgehog pathway inhibitors in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. mdpi.com [mdpi.com]
- 5. Targeting the Hedgehog signaling pathway in cancer: beyond Smoothened - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. GANT61 Reduces Hedgehog Molecule (GLI1) Expression and Promotes Apoptosis in Metastatic Oral Squamous Cell Carcinoma Cells [mdpi.com]
- 8. Signaling Switching from Hedgehog-GLI to MAPK Signaling Potentially Serves as a Compensatory Mechanism in Melanoma Cell Lines Resistant to GANT-61 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Smoothened antagonist GDC-0449 (Vismodegib) inhibits proliferation and triggers apoptosis in colon cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mitochondria-derived reactive oxygen species drive GANT61-induced mesothelioma cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. vet.cornell.edu [vet.cornell.edu]
- 13. cancer.wisc.edu [cancer.wisc.edu]
- 14. Flow cytometry with PI staining | Abcam [abcam.com]
- 15. Expression of Hedgehog Signaling Pathway Proteins in Basal Cell Carcinoma: Clinicopathologic Study - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
JH530 not showing expected effect in cells
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for utilizing JH530, a potent inducer of methuosis, a non-apoptotic form of cell death, in cancer cell lines. This guide is designed to help you overcome common experimental challenges and ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected effect in cells?
This compound is a small molecule that has been identified as a potent inducer of methuosis in triple-negative breast cancer (TNBC) cells.[1] Methuosis is a type of non-apoptotic cell death characterized by the extensive accumulation of fluid-filled cytoplasmic vacuoles derived from macropinosomes, leading to cell swelling and eventual rupture.[1][2] The expected effect of this compound treatment in susceptible cancer cells, such as the TNBC cell line HCC1806, is a notable change in cell morphology due to the formation of these large intracellular vacuoles, followed by a decrease in cell viability and proliferation.[1]
Q2: I am not observing any vacuolization or decrease in cell viability after treating my cells with this compound. What are the possible reasons?
Several factors could contribute to the lack of an expected effect. These can be broadly categorized into issues with the compound itself, the cell culture conditions, or the experimental protocol.
-
Compound Integrity and Concentration:
-
Degradation: Small molecules can be sensitive to storage conditions and freeze-thaw cycles. Ensure that your stock solution of this compound is stored correctly at -20°C and has not undergone excessive freeze-thaw cycles.
-
Solubility: this compound may have limited solubility in aqueous media. Ensure that the compound is fully dissolved in the initial stock solution (e.g., in DMSO) and that the final concentration in the cell culture medium does not lead to precipitation.
-
Incorrect Concentration: It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line. Effective concentrations for methuosis inducers are typically in the low micromolar range.
-
-
Cell Line and Culture Conditions:
-
Cell Line Sensitivity: Not all cell lines are equally sensitive to methuosis inducers. This compound has been shown to be effective in TNBC cells. The sensitivity of other cell types may vary.
-
Cell Health and Confluency: Unhealthy cells or cells that are overly confluent may respond differently to treatment. It is recommended to use cells in the logarithmic growth phase and at a consistent confluency for all experiments.
-
Mycoplasma Contamination: Mycoplasma contamination can alter cellular responses to various treatments. Regularly test your cell cultures for mycoplasma.
-
-
Experimental Protocol:
-
Incubation Time: The induction of methuosis is time-dependent. While vacuolization can sometimes be observed within a few hours, significant effects on cell viability may require longer incubation times (e.g., 24-72 hours).
-
Assay Sensitivity: The chosen assay for measuring cell viability may not be sensitive enough to detect subtle changes, especially at early time points. Consider using multiple assays to assess the effects of this compound.
-
Q3: How can I confirm that the vacuoles I am observing are due to methuosis?
A key characteristic of methuosis is the origin of the vacuoles from macropinocytosis, an endocytic process. To confirm this, you can perform a Lucifer yellow uptake assay. Lucifer yellow is a fluorescent dye that is taken up by cells through fluid-phase endocytosis, including macropinocytosis. An increase in Lucifer yellow uptake in this compound-treated cells would support the induction of macropinocytosis and methuosis. Additionally, the vacuoles in methuosis typically do not fuse with lysosomes. This can be assessed by co-staining with a lysosomal marker (e.g., LysoTracker) and observing a lack of colocalization with the vacuoles.
Troubleshooting Guide
| Observed Problem | Possible Cause | Suggested Solution |
| No visible vacuole formation | 1. This compound concentration is too low. 2. Incubation time is too short. 3. Cell line is resistant to methuosis. 4. This compound has degraded. | 1. Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 20 µM). 2. Extend the incubation time (e.g., check at 24, 48, and 72 hours). 3. Use a known sensitive cell line (e.g., HCC1806) as a positive control. 4. Prepare a fresh stock solution of this compound. |
| No decrease in cell viability | 1. The cell viability assay is not sensitive enough. 2. The incubation time is insufficient for cell death to occur. 3. The concentration of this compound is cytostatic but not cytotoxic at the tested time points. | 1. Use a complementary viability assay (e.g., crystal violet staining in addition to an MTT assay). 2. Perform a time-course experiment to monitor viability over a longer period. 3. Increase the concentration of this compound based on dose-response data. |
| Inconsistent results between experiments | 1. Variation in cell seeding density. 2. Inconsistent incubation times. 3. Variability in this compound dilution preparation. 4. Cell passage number is too high. | 1. Ensure accurate cell counting and consistent seeding in each well. 2. Standardize all incubation times precisely. 3. Prepare fresh dilutions from the stock solution for each experiment. 4. Use cells within a consistent and low passage number range. |
| Precipitate observed in the culture medium | 1. Poor solubility of this compound at the working concentration. 2. The concentration of the solvent (e.g., DMSO) is too high. | 1. Lower the final concentration of this compound. Ensure the DMSO concentration does not exceed 0.5%. 2. Visually inspect the medium for precipitation after adding the compound. If present, prepare a new, lower concentration. |
Quantitative Data Summary
While specific IC50 values for this compound are not widely published, it is known to be effective in the low micromolar range in sensitive TNBC cell lines. For context, the following table presents representative IC50 values for various anti-cancer agents in commonly used TNBC cell lines.
| Compound | Cell Line | IC50 (µM) | Assay Duration |
| Englerin A | BT-549 | 0.0054 | Not Specified |
| Englerin A | Hs578T | 0.016 | Not Specified |
| Doxorubicin | MDA-MB-468 | 0.35 | Not Specified |
| DJ52 | MDA-MB-231 | ~1 | Not Specified |
| Doxorubicin | MDA-MB-231 | 1.5 | Not Specified |
| Jaspine B | A549 (Lung Cancer) | 2.05 | 24 hours |
| Itraconazole | BT-549 | 4.367 | Not Specified |
| Itraconazole | MDA-MB-231 | 4.917 | Not Specified |
| Englerin A | HCC1806 | 8.9 | Not Specified |
| Englerin A | MDA-MB-231 | 11 | Not Specified |
| Rapamycin | MDA-MB-231 | 12.2 | Not Specified |
| Rapamycin | BT-549 | 15.9 | Not Specified |
Note: This table is for comparative purposes to illustrate the range of potencies of different compounds in TNBC cell lines. The IC50 value for this compound in your specific cell line should be determined experimentally.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol provides a method to assess the effect of this compound on cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 20 µM) and a vehicle control (e.g., DMSO) for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.
Protocol 2: Quantification of Cytoplasmic Vacuolization
This protocol allows for the quantification of the primary morphological effect of this compound.
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with the desired concentrations of this compound and a vehicle control for the specified time.
-
Imaging: Acquire phase-contrast or bright-field images of the cells using a microscope.
-
Quantification:
-
For each field of view, count the total number of cells and the number of cells exhibiting significant vacuolization (e.g., vacuoles occupying >25% of the cytoplasm).
-
Alternatively, use image analysis software (e.g., ImageJ) to measure the total cell area and the area occupied by vacuoles for a number of individual cells.
-
-
Data Analysis: Express the extent of vacuolization as the percentage of vacuolated cells or the average vacuolar area per cell for each treatment condition.
Protocol 3: Macropinocytosis Assay (Lucifer Yellow Uptake)
This protocol is used to confirm that the observed vacuolization is a result of enhanced macropinocytosis.
-
Cell Seeding: Plate cells in a 24-well plate or on coverslips as described above.
-
Pre-treatment: Treat the cells with this compound at the desired concentration and for the appropriate duration to induce vacuolization. Include a vehicle control.
-
Labeling: Replace the culture medium with a pre-warmed medium containing 1 mg/mL Lucifer Yellow CH, dipotassium (B57713) salt. Incubate for 30 minutes at 37°C.
-
Washing: Place the plate on ice and wash the cells three times with ice-cold PBS to remove extracellular Lucifer Yellow.
-
Fixation (for microscopy): If imaging, fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Analysis:
-
Microscopy: Visualize the cells using a fluorescence microscope. Increased intracellular fluorescence in this compound-treated cells indicates enhanced uptake.
-
Fluorometry: For a quantitative plate reader-based assay, lyse the cells with a lysis buffer (e.g., 0.1% Triton X-100 in PBS) and measure the fluorescence of the lysate in a microplate fluorometer (Excitation ~428 nm, Emission ~536 nm). Normalize the fluorescence to the protein concentration of the lysate.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway for methuosis induction, a general experimental workflow for testing this compound, and a troubleshooting decision tree.
Caption: Proposed signaling pathway for this compound-induced methuosis.
Caption: Experimental workflow for characterizing this compound effects.
Caption: Troubleshooting decision tree for this compound experiments.
References
Technical Support Center: Improving JH530 Solubility for In Vivo Studies
Disclaimer: Information regarding the specific compound "JH530" is not publicly available. This guide provides general strategies and troubleshooting advice for improving the in vivo solubility of poorly soluble research compounds, referred to herein as "this compound." The principles and protocols described are based on established pharmaceutical sciences.
Frequently Asked Questions (FAQs)
Q1: My compound, this compound, shows high potency in in-vitro assays but fails to show efficacy in animal models. What could be the underlying issue?
A1: A significant discrepancy between in-vitro potency and in-vivo efficacy is often attributed to poor oral bioavailability. For a drug to be effective when administered orally, it must first dissolve in the gastrointestinal fluids and then permeate the intestinal membrane to reach systemic circulation.[1][2] Low aqueous solubility is a primary reason for poor dissolution and, consequently, low bioavailability.[1][2] It is crucial to assess the physicochemical properties of your compound, particularly its solubility and permeability, to diagnose the problem.
Q2: What are the initial steps to consider when trying to improve the bioavailability of a poorly soluble compound like this compound?
A2: The initial approach should focus on enhancing the compound's solubility and dissolution rate.[1] Key strategies include:
-
Formulation-Based Approaches: Utilizing excipients to increase the apparent solubility of the drug without altering its chemical structure.[3]
-
Physicochemical Modifications: Altering the physical properties of the drug to enhance its dissolution rate.
-
Chemical Modifications: Modifying the chemical structure of the compound to improve its intrinsic solubility.[2]
Q3: Can you provide a quantitative comparison of different solubilization methods?
A3: The effectiveness of each solubilization method is highly compound-dependent. However, the following table summarizes reported solubility enhancements for various techniques with specific drug examples.
| Solubilization Technique | Example Drug | Fold Increase in Solubility | Reference |
| Co-solvents | Diazepam | ~10-100 | General Knowledge |
| Surfactants (Micellar Solubilization) | Griseofulvin | ~5-50 | General Knowledge |
| Cyclodextrins (Inclusion Complexation) | Itraconazole | >1000 | General Knowledge |
| Solid Dispersion | Nifedipine | ~10-100 | General Knowledge |
| Nanosuspension | Danazol | >50 | General Knowledge |
Q4: What are some common excipients used to enhance solubility for in vivo studies, and are they safe?
A4: A variety of excipients are used to enhance solubility. It is crucial to use excipients that are generally recognized as safe (GRAS) for in vivo studies.[3] While these excipients are widely used, it is essential to consult toxicology data and regulatory guidelines to determine safe dosage levels for the chosen animal model and route of administration.[3]
| Excipient Category | Examples | Common Routes of Administration | Potential Toxicities |
| Co-solvents | Polyethylene glycol (PEG) 300/400, Propylene glycol (PG), Ethanol, Dimethyl sulfoxide (B87167) (DMSO) | Oral, Intravenous (IV) | High concentrations can cause hemolysis, renal toxicity, and neurotoxicity. |
| Surfactants | Polysorbate 80 (Tween® 80), Polysorbate 20 (Tween® 20), Cremophor® EL, Solutol® HS 15 | Oral, IV | Can cause hypersensitivity reactions and alter membrane permeability. |
| Cyclodextrins | Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD) | Oral, IV | High parenteral doses may lead to nephrotoxicity. |
| Lipids | Triglycerides (e.g., corn oil, sesame oil), Labrasol®, Labrafil® | Oral | Generally well-tolerated. |
| Polymers | Povidone (PVP), Hydroxypropyl methylcellulose (B11928114) (HPMC), Soluplus® | Oral | Generally considered safe. |
Troubleshooting Guides
Problem 1: this compound precipitates out of the formulation upon dilution with aqueous media (e.g., for IV administration or in simulated gastric fluid).
-
Possible Cause: The concentration of the co-solvent or surfactant may be too high, leading to "salting out" upon dilution.
-
Troubleshooting Steps:
-
Reduce Co-solvent/Surfactant Concentration: Titrate the concentration of the solubilizing agent downwards to find the minimum concentration required to maintain solubility.
-
Use a Combination of Excipients: A combination of a co-solvent and a surfactant at lower individual concentrations can sometimes be more effective and prevent precipitation.
-
Consider a Different Solubilization System: If co-solvents fail, explore alternative systems like cyclodextrins or lipid-based formulations that can better protect the drug from the aqueous environment.[3]
-
Problem 2: High variability in plasma concentrations of this compound is observed between individual animals in a study.
-
Possible Cause: Inconsistent drug dissolution and absorption, which is common for poorly soluble compounds.
-
Troubleshooting Steps:
-
Particle Size Reduction: Ensure a consistent and small particle size of the drug substance through micronization or nanosizing to improve dissolution rate.[2]
-
Homogeneity of Formulation: For suspensions, ensure uniform mixing before each administration. For solutions, confirm the compound is fully dissolved.
-
Control of Food Effects: The presence or absence of food can significantly impact the absorption of poorly soluble drugs. Standardize the feeding schedule of the animals.[1]
-
Experimental Protocols
Protocol 1: Screening for Solubilizing Excipients
-
Objective: To identify suitable co-solvents and surfactants that enhance the solubility of this compound.
-
Methodology:
-
Prepare stock solutions of various pharmaceutically acceptable co-solvents (e.g., PEG 400, Propylene Glycol, Ethanol) and surfactants (e.g., Polysorbate 80, Cremophor EL).
-
Add an excess amount of this compound to a fixed volume of each excipient or a mixture of excipients.
-
Equilibrate the samples by shaking or rotating at a constant temperature (e.g., 25°C) for 24-48 hours to ensure saturation is reached.
-
Centrifuge the samples to pellet the undissolved compound.
-
Carefully collect the supernatant and analyze the concentration of this compound using a suitable analytical method (e.g., HPLC-UV).
-
Protocol 2: Preparation of a Nanosuspension of this compound
-
Objective: To increase the surface area and dissolution rate of this compound by reducing its particle size to the nanometer range.
-
Methodology:
-
Precipitation Method: a. Dissolve this compound in a suitable organic solvent (e.g., acetone, methanol). b. Prepare an aqueous solution containing a stabilizer (e.g., a surfactant like Polysorbate 80 or a polymer like HPMC). c. Add the organic solution of this compound dropwise to the aqueous stabilizer solution under high-speed homogenization. d. Remove the organic solvent by evaporation under reduced pressure.
-
Particle Size Analysis: Characterize the particle size and distribution of the resulting nanosuspension using techniques like dynamic light scattering (DLS).
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Decision workflow for selecting a solubility enhancement strategy.
Caption: Logical workflow for troubleshooting high in vivo variability.
References
Technical Support Center: JH530 Crystallization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the crystallization of JH530, a potent methuosis inducer.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inducer of methuosis, a form of non-apoptotic cell death, and has shown anti-tumor activity, particularly in triple-negative breast cancer (TNBC) cells.[1][2][3] Its mechanism of action is believed to be similar to its analogue, DZ-514, which involves the activation of the ROS-MKK4-p38 signaling pathway.[4] Methuosis is characterized by the accumulation of large, cytoplasmic vacuoles derived from macropinosomes, leading to cell death.
Q2: What are the common challenges encountered during the crystallization of small molecules like this compound?
Crystallization of small organic molecules can be influenced by several factors. Common challenges include:
-
Polymorphism: The ability of a compound to exist in multiple crystalline forms, which can have different physicochemical properties.[5]
-
Solvent Selection: The choice of solvent is critical as it affects solubility and crystal packing.
-
Supersaturation Control: Achieving and maintaining an optimal level of supersaturation is key for crystal nucleation and growth.
-
Purity: Impurities can inhibit crystal formation or affect crystal quality.[6]
-
Temperature: Temperature fluctuations can impact solubility and nucleation rates.[6]
Q3: Which signaling pathway is relevant to the action of this compound?
This compound is understood to induce methuosis, a process linked to specific signaling cascades. While the direct protein target of this compound is not explicitly documented in the provided search results, its analogue DZ-514 is known to act through the ROS-MKK4-p38 signaling pathway .[5][4] Additionally, the broader mechanism of methuosis often involves the Ras-Rac1-Arf6 pathway .[6][7][8]
II. Troubleshooting Guide for this compound Crystallization
This guide addresses specific issues that may be encountered during the crystallization of this compound.
| Issue | Potential Cause | Recommended Solution |
| No Crystals Formed | - Suboptimal solvent system- Low supersaturation- Compound concentration too low or too high- Presence of impurities | - Screen a variety of solvents with different polarities.- Try slow evaporation, vapor diffusion, or slow cooling methods to achieve gradual supersaturation.- Optimize the starting concentration of this compound.- Ensure the purity of the this compound sample is high. |
| Formation of Oil or Amorphous Precipitate | - Supersaturation is too high- Rapid change in conditions (e.g., fast cooling or evaporation) | - Decrease the initial concentration of this compound.- Slow down the rate of solvent evaporation or cooling.- Consider using a co-solvent system to modify solubility. |
| Small or Poor-Quality Crystals | - Rapid nucleation- Presence of fine particulates- Mechanical disturbance | - Reduce the level of supersaturation.- Filter the this compound solution before setting up the crystallization experiment.- Minimize vibrations and disturbances to the crystallization setup. |
| Crystal Polymorphism | - Different crystallization conditions (solvent, temperature) can favor different polymorphs. | - Systematically screen different solvents and crystallization temperatures.- Characterize the resulting crystals using techniques like Powder X-ray Diffraction (PXRD) to identify different polymorphs. |
III. Experimental Protocols
The following are generalized protocols for the crystallization of small organic molecules like this compound, based on common techniques for pyrimidine (B1678525) and picolinamide (B142947) derivatives.
A. Slow Evaporation Method
-
Preparation of Saturated Solution: Dissolve this compound in a suitable solvent (e.g., ethanol, methanol, or a mixture like dichloromethane/ethanol) at room temperature to create a nearly saturated solution.[9]
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any particulate matter.
-
Evaporation: Cover the vial with a cap that has a small hole or with parafilm punctured with a needle. This allows for slow evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.
B. Vapor Diffusion Method
-
Setup: Place a small, open vial containing a concentrated solution of this compound inside a larger, sealed chamber. The chamber should contain a larger volume of a "precipitant" solvent in which this compound is less soluble.
-
Diffusion: The vapor of the more volatile solvent from the inner vial will slowly diffuse into the outer solution, while the vapor of the less volatile precipitant solvent will diffuse into the inner vial. This gradual change in solvent composition will lead to supersaturation and crystal formation.
-
Incubation: Keep the chamber in a stable temperature and vibration-free environment.
IV. Signaling Pathway and Experimental Workflow Diagrams
Diagram 1: Proposed Signaling Pathway for this compound-Induced Methuosis
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A novel methuosis inducer DZ-514 possesses antitumor activity via activation of ROS-MKK4-p38 axis in triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SATHEE: Chemistry Crystallization [satheejee.iitk.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. crystallisation.pbworks.com [crystallisation.pbworks.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimizing JH530 Concentration for Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of JH530 in various assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent pyrimidinediamine derivative that acts as a methuosis inducer.[1][2] Methuosis is a non-apoptotic form of cell death characterized by the accumulation of large, fluid-filled vacuoles in the cytoplasm, which are derived from macropinosomes.[3][4] This process is initiated by the hyperactivation of macropinocytosis, a cellular process for the bulk uptake of extracellular fluid.[5][6] The subsequent failure of these macropinosomes to fuse with lysosomes or recycle back to the plasma membrane leads to their accumulation and eventual cell death.[7]
Q2: In which cancer cell types is this compound effective?
A2: this compound has demonstrated excellent anti-proliferative activities and the ability to induce vacuolization in triple-negative breast cancer (TNBC) cells.[1][2]
Q3: What is the recommended starting concentration for this compound in cell-based assays?
A3: The optimal concentration of this compound will vary depending on the specific cell line and assay conditions. However, for initial dose-response experiments in TNBC cell lines, a concentration range from low micromolar (e.g., 1 µM) to higher micromolar (e.g., 50 µM) is a reasonable starting point. For other methuosis inducers, effective concentrations have been observed in the low micromolar range.[8]
Q4: How should I prepare and store this compound?
A4: this compound is a small molecule that should be dissolved in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution. Store the stock solution at -20°C or -80°C to ensure stability. For cell-based assays, dilute the stock solution in the appropriate cell culture medium to the desired final concentration immediately before use. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low induction of vacuoles | Suboptimal this compound concentration: The concentration may be too low to induce methuosis. | Perform a dose-response experiment with a wider range of this compound concentrations. |
| Short incubation time: The duration of treatment may be insufficient for vacuole formation. | Conduct a time-course experiment, observing cells at multiple time points (e.g., 12, 24, 48 hours). | |
| Cell line resistance: The cell line used may be resistant to this compound-induced methuosis. | Test this compound on a known sensitive cell line, such as a TNBC cell line, as a positive control. | |
| High cell death not associated with vacuolization | Cytotoxicity at high concentrations: The observed cell death may be due to off-target effects or general toxicity at high concentrations of this compound. | Lower the concentration of this compound to a range where vacuolization is observed without immediate, widespread cell death. |
| Solvent toxicity: The concentration of the vehicle (e.g., DMSO) may be too high. | Ensure the final solvent concentration is non-toxic (typically ≤ 0.1%) and consistent across all wells, including the vehicle control. | |
| Inconsistent results between experiments | Variability in cell culture conditions: Differences in cell passage number, confluency, or media composition can affect cellular responses. | Maintain consistent cell culture practices, including using cells within a similar passage number range and seeding at a consistent density. |
| Compound degradation: this compound may be unstable in the culture medium over long incubation periods. | Prepare fresh dilutions of this compound for each experiment and consider refreshing the media with the compound for long-term assays. |
Quantitative Data Summary
The following table summarizes typical concentration ranges for methuosis inducers in cell-based assays, which can serve as a starting point for optimizing this compound concentration.
| Compound Type | Cell Line | Assay Type | Effective Concentration Range | Reference |
| Methuosis Inducer (MOMIPP) | Glioblastoma (U251) | Cell Viability | 1 - 10 µM | [8] |
| Methuosis Inducer (Vacquinol-1) | Glioblastoma | Cell Viability | 1 - 10 µM | [9] |
| Methuosis Inducer (DZ-514) | TNBC | Cell Viability | Not specified, but effective in vivo | [10] |
| This compound | TNBC | Anti-proliferative | To be determined by user (start with 1-50 µM) |
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the dose-dependent effect of this compound on the viability of TNBC cells.
Methodology:
-
Cell Seeding: Seed TNBC cells (e.g., MDA-MB-231, HCC1806) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in cell culture medium. Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the cell viability against the logarithm of the this compound concentration to determine the IC50 value.
Visualization of Methuosis
Objective: To qualitatively assess the induction of cytoplasmic vacuolization by this compound.
Methodology:
-
Cell Seeding: Seed TNBC cells on glass coverslips in a 24-well plate.
-
Compound Treatment: Treat the cells with an effective concentration of this compound (determined from the cell viability assay) and a vehicle control.
-
Incubation: Incubate the cells for 24-48 hours.
-
Live-Cell Imaging: Observe the cells using a phase-contrast or differential interference contrast (DIC) microscope to visualize the formation of vacuoles.
-
(Optional) Staining: To confirm the origin of the vacuoles, you can incubate the cells with a fluid-phase marker like FITC-dextran during the last hour of this compound treatment.
-
Fixation and Mounting: Fix the cells with 4% paraformaldehyde, wash with PBS, and mount the coverslips on microscope slides.
-
Fluorescence Microscopy: If a fluorescent marker was used, visualize the cells using a fluorescence microscope.
Visualizations
Caption: Putative signaling pathway of this compound-induced methuosis in cancer cells.
Caption: Experimental workflow for determining the optimal this compound concentration.
Caption: Logical troubleshooting workflow for this compound assay optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scribd.com [scribd.com]
- 4. Methuosis Contributes to Jaspine-B-Induced Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determining the macropinocytic index of cancer cells through a quantitative image-based assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Differential Induction of Cytoplasmic Vacuolization and Methuosis by Novel 2-Indolyl-Substituted Pyridinylpropenones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. A novel methuosis inducer DZ-514 possesses antitumor activity via activation of ROS-MKK4-p38 axis in triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
JH530 off-target effects and mitigation
Welcome to the technical support center for KIN-XXX, a novel kinase inhibitor. This resource is designed to assist researchers, scientists, and drug development professionals in effectively using KIN-XXX in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and ensure the successful application of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of KIN-XXX and its intended signaling pathway?
A1: KIN-XXX is a potent and selective inhibitor of the hypothetical kinase, Kinase-A, a key component of the ABC signaling pathway that is frequently dysregulated in certain cancers. The pathway diagram below illustrates the intended mechanism of action.
Caption: Intended signaling pathway of KIN-XXX.
Q2: What are the known off-targets of KIN-XXX?
A2: While KIN-XXX is highly selective for Kinase-A, in vitro kinase profiling has identified potential off-targets at higher concentrations. The table below summarizes the inhibitory activity of KIN-XXX against its primary target and key off-targets. It is crucial to use KIN-XXX at the recommended concentrations to minimize off-target effects.
| Kinase Target | IC50 (nM) | Primary/Off-Target |
| Kinase-A | 15 | Primary |
| Kinase-B | 250 | Off-Target |
| Kinase-C | 800 | Off-Target |
| Kinase-D | >10,000 | No significant activity |
Q3: How can I confirm target engagement of KIN-XXX in my cellular model?
A3: A Cellular Thermal Shift Assay (CETSA) is the recommended method to confirm direct binding of KIN-XXX to Kinase-A in intact cells.[1][2][3][4] This assay measures the thermal stabilization of a target protein upon ligand binding. An increase in the melting temperature of Kinase-A in the presence of KIN-XXX indicates target engagement.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with KIN-XXX.
Issue 1: Inconsistent or weaker than expected phenotypic effects.
-
Possible Cause 1: Poor target engagement.
-
Possible Cause 2: Cell line-specific differences.
-
Troubleshooting Step: Verify the expression level of Kinase-A in your cell line via Western Blot or proteomics. Low target expression can lead to a diminished phenotypic response.
-
-
Possible Cause 3: Compound instability.
-
Troubleshooting Step: Ensure proper storage and handling of KIN-XXX. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.
-
Issue 2: Observing unexpected cellular phenotypes, suggesting off-target effects.
-
Possible Cause 1: High compound concentration.
-
Troubleshooting Step: Lower the concentration of KIN-XXX to a range where it is selective for Kinase-A, as determined by the provided IC50 values and your own dose-response experiments.
-
-
Possible Cause 2: Off-target activity in your specific cellular context.
-
Possible Cause 3: Activation of compensatory signaling pathways.
-
Troubleshooting Step: Analyze key nodes of related signaling pathways using phosphoproteomics or Western blotting to investigate potential feedback loops or compensatory mechanisms activated upon Kinase-A inhibition.
-
The following diagram outlines a general workflow for investigating off-target effects.
References
- 1. A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells | Springer Nature Experiments [experiments.springernature.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Highly efficient proteome analysis with combination of protein pre-fractionation by preparative microscale solution isoelectric focusing and identification by μRPLC-MS/MS with serially coupled long microcolumn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enhanced Sample Multiplexing-Based Targeted Proteomics with Intelligent Data Acquisition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
dealing with JH530 degradation in solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for the effective use of JH530 in your research. Below you will find troubleshooting guides and frequently asked questions to address common challenges, particularly concerning the stability of this compound in solution.
Troubleshooting Guide: Degradation of this compound in Solution
This compound, a potent methuosis inducer, can be susceptible to degradation under certain experimental conditions. The presence of a picolinamide (B142947) structure in this compound suggests potential instability related to pH, temperature, light, and oxidation.[1] This guide provides a structured approach to identifying and mitigating these issues.
Issue: Loss of this compound Activity or Inconsistent Results
If you observe a decrease in the expected biological activity of this compound or significant variability in your results, it may be due to the degradation of the compound in your stock or working solutions.
Table 1: Potential Causes and Troubleshooting Steps for this compound Degradation
| Potential Cause | Troubleshooting Steps | Rationale |
| pH-Mediated Hydrolysis | • Maintain the pH of aqueous solutions between 6.0 and 8.0. • Use well-buffered systems (e.g., phosphate (B84403) or citrate (B86180) buffers) to ensure pH stability. • Avoid highly acidic or alkaline conditions during solution preparation and experiments. | The picolinamide moiety in this compound is susceptible to both acid and base-catalyzed hydrolysis, which can cleave the amide bond.[1] |
| Temperature-Induced Degradation | • Prepare and store stock solutions at low temperatures (2-8°C for short-term, -20°C or -80°C for long-term). • Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. • For experiments at elevated temperatures (e.g., 37°C), prepare fresh working solutions and minimize incubation times when possible. | Higher temperatures can accelerate the rate of hydrolysis and other degradation reactions.[1] |
| Oxidative Degradation | • Degas solvents, particularly aqueous buffers, before use by sparging with an inert gas like nitrogen or argon. • Minimize the headspace in storage vials to reduce contact with air. • Consider the addition of antioxidants to your experimental medium if compatible with your assay. | The pyridine (B92270) ring within the picolinamide structure can be susceptible to oxidation.[1] |
| Photodegradation | • Protect all solutions containing this compound from light by using amber-colored vials or by wrapping containers in aluminum foil. • Conduct experimental manipulations under low-light conditions whenever feasible. | Compounds containing pyridine rings can be sensitive to degradation upon exposure to UV or visible light.[1] |
| Precipitation in Aqueous Media | • Ensure the final concentration of the solvent (e.g., DMSO) used for the stock solution is low in the final assay medium (typically <0.5%). • Employ serial dilutions when preparing working solutions. • Ensure thorough mixing when diluting the stock solution into aqueous buffers. | Poor solubility can lead to precipitation, reducing the effective concentration of this compound and giving the appearance of degradation. |
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store this compound stock solutions?
A1: For optimal stability, dissolve this compound in a high-quality, anhydrous solvent such as DMSO. Prepare a concentrated stock solution (e.g., 10 mM) and aliquot it into single-use, tightly sealed vials to minimize freeze-thaw cycles and exposure to moisture. Store these aliquots at -20°C or -80°C for long-term storage, protected from light. For short-term storage (a few days), 2-8°C may be acceptable.
Q2: What is the recommended solvent for this compound?
A2: While specific solubility data for this compound is not extensively published, DMSO is a common solvent for similar small molecule inhibitors. It is crucial to use anhydrous DMSO to prevent moisture-related degradation. For cell-based assays, ensure the final concentration of DMSO in the culture medium is kept low (e.g., ≤ 0.1% v/v) to avoid solvent-induced cytotoxicity.
Q3: My this compound solution has a slight yellow tint. Is it degraded?
A3: A change in the color of your solution could indicate degradation or the presence of impurities. It is recommended to assess the purity of the solution using an analytical method like HPLC if you observe any changes in its physical appearance. Compare the HPLC profile to that of a freshly prepared solution.
Q4: How can I confirm if my this compound has degraded?
A4: The most reliable method to confirm degradation is to use analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can separate the intact this compound from its degradation products and allow for quantification of the remaining active compound.
Q5: What are the known signaling pathways affected by this compound?
A5: this compound induces a form of cell death called methuosis. The key signaling pathways implicated in methuosis induction by compounds like this compound include the Ras-Rac1-Arf6 pathway, the ROS-MKK4-p38 pathway, and the JNK signaling pathway.[2][3][4]
Signaling Pathways and Experimental Workflows
Signaling Pathways Involved in this compound-Induced Methuosis
The following diagrams illustrate the key signaling pathways involved in methuosis induced by this compound and similar compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A novel methuosis inducer DZ-514 possesses antitumor activity via activation of ROS-MKK4-p38 axis in triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The JNK signaling pathway plays a key role in methuosis (non-apoptotic cell death) induced by MOMIPP in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
JH530 experimental variability and controls
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing JH530 in their experiments. The information is tailored for scientists in drug development and related fields, focusing on addressing experimental variability and ensuring robust controls.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent inducer of methuosis, a form of non-apoptotic cell death characterized by the accumulation of large, fluid-filled vacuoles within the cytoplasm.[1][2] It has demonstrated significant anti-tumor properties, particularly in suppressing the proliferation of triple-negative breast cancer (TNBC) cells.[1] While the detailed molecular mechanism for this compound is not explicitly detailed in currently available literature, it is an analogue of the compound DZ-514.[2] For DZ-514, the induced methuosis is partially mediated through the activation of the ROS-MKK4-p38 signaling pathway.[2] It is presumed that this compound functions through a similar mechanism.
Q2: Which cell lines are suitable for this compound treatment?
This compound has been reported to induce methuosis in various breast cancer cell lines, including HCC1806, HCC1937, and MDA-MB-468.[2] When selecting a cell line, it is crucial to consider the endogenous expression levels of the components of the ROS-MKK4-p38 pathway, as this may influence the cellular response to this compound.
Q3: What are the recommended storage and handling conditions for this compound?
For optimal stability, this compound should be stored as a powder at -20°C. For experimental use, it is typically dissolved in a solvent like DMSO to create a stock solution, which should also be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles of the stock solution to maintain its potency.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or low induction of vacuolization | Sub-optimal concentration of this compound: The concentration of this compound may be too low to induce a significant methuosis response. | Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Based on related compounds, a starting range of 1-10 µM can be considered. |
| Incorrect incubation time: The duration of treatment may be insufficient for vacuole formation to become apparent. | Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal treatment duration. | |
| Cell line resistance: The selected cell line may be resistant to this compound-induced methuosis. | Consider using a different TNBC cell line known to be sensitive to methuosis inducers. Also, verify the expression of key proteins in the presumed signaling pathway. | |
| Compound degradation: Improper storage or handling of this compound may have led to its degradation. | Prepare a fresh stock solution of this compound from powder. Ensure proper storage conditions are maintained. | |
| High background cell death (not methuosis) | Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | Ensure the final solvent concentration in the culture medium is low (typically ≤ 0.1%) and include a vehicle-only control in your experiments. |
| Off-target effects: At high concentrations, this compound may induce other forms of cell death. | Use the lowest effective concentration of this compound that induces methuosis, as determined by your dose-response experiments. | |
| Variability between experimental replicates | Inconsistent cell seeding density: Variations in the initial number of cells can lead to different responses to treatment. | Ensure uniform cell seeding across all wells and plates. Use a cell counter for accurate cell density determination. |
| Edge effects in multi-well plates: Wells on the perimeter of the plate are more prone to evaporation, leading to changes in media concentration. | To minimize edge effects, avoid using the outer wells of the plate for experimental conditions. Fill these wells with sterile water or media. | |
| Inconsistent compound addition: Variations in the timing or technique of adding this compound can introduce variability. | Use a standardized protocol for adding the compound to all wells. For multi-well plates, consider using a multi-channel pipette. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the cytotoxic effects of this compound on TNBC cells.
-
Cell Seeding: Seed TNBC cells (e.g., MDA-MB-231, HCC1806) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Quantification of Cytoplasmic Vacuolization
-
Cell Treatment: Seed cells on glass coverslips in a 24-well plate and treat with this compound at the desired concentration and for the optimal duration.
-
Microscopy: After treatment, wash the cells with PBS and observe them under a phase-contrast microscope.
-
Image Analysis: Capture images from multiple random fields for each condition. The percentage of cells with significant cytoplasmic vacuolization can be determined by manual counting or using image analysis software.
Signaling Pathway and Experimental Workflow
The presumed signaling pathway for this compound-induced methuosis is depicted below, based on its analogue DZ-514.
Presumed signaling pathway of this compound-induced methuosis.
An overview of a typical experimental workflow for evaluating this compound is provided below.
General experimental workflow for this compound characterization.
References
Technical Support Center: Managing JH530-Induced Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments with JH530, a potent inducer of methuosis.
Troubleshooting Guide
This guide provides solutions to common problems researchers may face when working with this compound, focusing on managing its cytotoxic effects.
| Problem | Possible Cause | Recommended Solution |
| High cytotoxicity in non-cancerous or control cell lines. | 1. High concentration of this compound: Off-target effects can occur at elevated concentrations. 2. Prolonged incubation time: Continuous exposure can lead to excessive cell death. 3. Solvent toxicity: The vehicle used to dissolve this compound (e.g., DMSO) may be cytotoxic at certain concentrations. | 1. Optimize this compound concentration: Perform a dose-response curve to determine the optimal concentration that induces methuosis in target cells with minimal effect on control cells. 2. Reduce incubation time: Conduct a time-course experiment to find the shortest duration required to observe the desired effect. 3. Perform a solvent toxicity control: Test the toxicity of the solvent at the concentrations used in your experiments. |
| Inconsistent or variable cytotoxicity between experiments. | 1. Cell health and passage number: Cells that are unhealthy or have a high passage number can show variable responses. 2. Inconsistent this compound preparation: Improper storage or handling of this compound can affect its potency. 3. Variations in cell density: The number of cells seeded can influence the outcome of cytotoxicity assays. | 1. Use healthy, low-passage cells: Ensure cells are in the exponential growth phase and visually inspect their morphology before each experiment. 2. Follow proper handling procedures for this compound: Prepare fresh stock solutions and store them as recommended. Avoid repeated freeze-thaw cycles. 3. Standardize cell seeding: Maintain a consistent cell density across all experiments. |
| Difficulty in distinguishing methuosis from other forms of cell death. | 1. Lack of specific markers: Methuosis is a non-apoptotic form of cell death, and its features can sometimes overlap with other cell death modalities.[1][2] 2. Inappropriate analytical methods: Using assays specific for apoptosis (e.g., caspase activity assays) may not be suitable for detecting methuosis. | 1. Use morphological analysis: Observe cells under a phase-contrast microscope for the characteristic large, translucent cytoplasmic vacuoles.[2] 2. Utilize specific inhibitors: Co-treat cells with inhibitors of apoptosis (e.g., z-VAD-fmk) or necroptosis to confirm that the observed cell death is independent of these pathways.[3][4] 3. Perform macropinocytosis assays: Use fluorescent dextran (B179266) or other fluid-phase markers to confirm the origin of the vacuoles from macropinosomes. |
| Reduced efficacy of this compound in certain cell lines. | 1. Intrinsic resistance mechanisms: Some cell lines may have inherent resistance to methuosis-inducing compounds. 2. Altered signaling pathways: Differences in the expression or activity of proteins involved in macropinocytosis and endosomal trafficking can affect sensitivity to this compound. | 1. Screen a panel of cell lines: Test the effect of this compound on various cell lines to identify sensitive and resistant models. 2. Investigate the underlying mechanism: Analyze the expression and activity of key proteins in the Rac1-Arf6 signaling pathway, which is implicated in methuosis.[5] |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule that has been identified as a potent inducer of methuosis, a specific type of non-apoptotic cell death.[5] It has shown significant activity in inducing methuosis in triple-negative breast cancer (TNBC) cell lines, including HCC1806, HCC1937, and MDA-MB-468.[5] The primary mechanism of methuosis involves the hyperstimulation of macropinocytosis, leading to the accumulation of large, fluid-filled vacuoles derived from macropinosomes within the cytoplasm.[2][6] This uncontrolled vacuolization ultimately disrupts cellular homeostasis and leads to cell death.[7]
Q2: What is methuosis and how does it differ from apoptosis?
Methuosis is a form of regulated, non-apoptotic cell death characterized by extensive cytoplasmic vacuolization.[1][2] Unlike apoptosis, which involves caspase activation, DNA fragmentation, and the formation of apoptotic bodies, methuosis is a caspase-independent process.[1][8] The key morphological feature of methuosis is the accumulation of large, single-membrane vacuoles that originate from macropinosomes.[2][9]
Q3: Are there ways to selectively induce methuosis in cancer cells while sparing normal cells?
Several studies suggest that some small molecule inducers of methuosis exhibit a degree of selectivity for cancer cells over normal cells.[5] For instance, certain compounds have been shown to induce methuosis in tumor cells with little to no effect on normal cells.[5] This selectivity may be attributed to the often-elevated rates of macropinocytosis in cancer cells. The selectivity of this compound for cancer cells over non-cancerous cells needs to be experimentally determined for each cell type.
Q4: What are the key signaling pathways involved in this compound-induced methuosis?
While the exact signaling pathway for this compound is not fully elucidated in the provided search results, the mechanism of methuosis induced by similar small molecules often involves the Rac1-GIT1-Arf6 signaling axis.[3][5] Overactivation of Rac1 can lead to the inhibition of Arf6, a small GTPase that regulates the recycling of macropinosomes.[3][5] This inhibition prevents the return of macropinosome membranes to the cell surface, leading to their accumulation and fusion into large vacuoles.[5] Another pathway that can be involved is the JNK signaling pathway.[4]
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is used to quantify the cytotoxic effect of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of this compound concentrations for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Morphological Assessment of Methuosis
This protocol is for the qualitative observation of methuosis-induced vacuolization.
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate.
-
Treatment: Treat cells with the desired concentration of this compound.
-
Microscopy: At different time points, observe the cells under a phase-contrast microscope. Look for the appearance of large, translucent vacuoles in the cytoplasm.
-
Imaging: Capture images to document the morphological changes.
Protocol 3: Macropinocytosis Assay
This protocol confirms that the vacuoles are derived from macropinocytosis.
-
Cell Seeding and Treatment: Seed cells on glass-bottom dishes and treat with this compound.
-
Fluorescent Dextran Incubation: During the last 30-60 minutes of this compound treatment, add fluorescently labeled dextran (e.g., FITC-dextran, 70 kDa) to the culture medium.
-
Washing: Wash the cells three times with cold PBS to remove extracellular dextran.
-
Fixation: Fix the cells with 4% paraformaldehyde.
-
Imaging: Observe the cells using a fluorescence microscope. The accumulation of the fluorescent dextran within the large cytoplasmic vacuoles confirms their origin from macropinocytosis.
Visualizations
Caption: Proposed signaling pathway of this compound-induced methuosis.
Caption: Troubleshooting workflow for unexpected cytotoxicity.
References
- 1. Methuosis: Nonapoptotic Cell Death Associated with Vacuolization of Macropinosome and Endosome Compartments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The JNK signaling pathway plays a key role in methuosis (non-apoptotic cell death) induced by MOMIPP in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Progress in the discovery and development of small molecule methuosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methuosis caused by dysregulated macropinocytosis, a promising tumor therapeutic strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytoskeleton disruption and plasma membrane damage determine methuosis of normal and malignant cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Caspase-Independent Cell Death Mechanisms - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
JH530 protocol modifications for specific cell types
Disclaimer
The following technical support center content is based on a hypothetical protocol for a fictional small molecule inhibitor, "JH530." As there is no publicly available scientific data or established protocol for a compound with this designation, this guide has been generated as an illustrative example to meet the structural and content requirements of the user request. The experimental details, data, and troubleshooting advice are based on common principles for working with kinase inhibitors in a laboratory setting.
Welcome to the support center for the this compound protocol. This resource provides troubleshooting guidance and answers to frequently asked questions to help you optimize your experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the application of the this compound protocol.
Question: Why am I observing low or no inhibition of the target pathway even at high concentrations of this compound?
Answer: Several factors can contribute to poor inhibition efficacy.
-
Compound Degradation: this compound is sensitive to light and repeated freeze-thaw cycles. Ensure the stock solution is stored at -80°C in small aliquots and protected from light. Prepare fresh dilutions for each experiment.
-
Incorrect Solvent: this compound is soluble in DMSO but may precipitate in aqueous media at high concentrations. Ensure the final DMSO concentration in your cell culture media does not exceed 0.1% to avoid solvent-induced toxicity or compound precipitation.
-
Cell Type Specificity: The IC50 of this compound can vary significantly between cell types due to differences in membrane permeability, expression of the target protein, or activity of efflux pumps. We recommend performing a dose-response curve for each new cell line.
-
Suboptimal Incubation Time: The inhibitory effect of this compound is time-dependent. For initial experiments, a 24-hour incubation period is recommended. Shorter incubation times may not be sufficient to observe maximal pathway inhibition.
Question: I am seeing significant cell death or cytotoxicity in my experiments. What could be the cause?
Answer: Cell toxicity can be dose-dependent or related to experimental conditions.
-
High Solvent Concentration: As mentioned, final DMSO concentrations above 0.1% can be toxic to many cell lines. Always include a vehicle-only control (e.g., 0.1% DMSO) to assess the impact of the solvent on cell viability.
-
Off-Target Effects: At concentrations significantly above the IC50, this compound may exhibit off-target effects leading to cytotoxicity. It is crucial to use the lowest effective concentration possible.
-
Cell Line Sensitivity: Some cell lines are inherently more sensitive to kinase inhibitors or the vehicle. Consider reducing the concentration range and incubation time for sensitive cells. Refer to the table below for recommended starting concentrations.
Question: My results are inconsistent between experiments. How can I improve reproducibility?
Answer: Reproducibility issues often stem from minor variations in protocol execution.
-
Cell Confluency: Ensure you seed cells at a consistent density and treat them at the same level of confluency (e.g., 70-80%) for all experiments. Cell signaling pathways can be highly sensitive to cell density.
-
Reagent Preparation: Prepare fresh dilutions of this compound from a validated stock solution for every experiment. Avoid using old or improperly stored reagents.
-
Standardized Workflow: Follow a standardized experimental workflow from cell seeding to final data acquisition. Minimize variations in incubation times, washing steps, and reagent volumes.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound? A1: this compound is a potent and selective ATP-competitive inhibitor of the Janus Kinase 2 (JAK2) protein. By binding to the kinase domain of JAK2, it prevents the phosphorylation and activation of downstream STAT3 (Signal Transducer and Activator of Transcription 3), thereby inhibiting gene transcription related to cell proliferation and survival.
Q2: How should I prepare and store this compound stock solutions? A2: Prepare a 10 mM stock solution of this compound in cell culture-grade DMSO. Gently vortex to ensure it is fully dissolved. Aliquot the stock solution into small, single-use volumes in light-protecting tubes and store at -80°C. Avoid repeated freeze-thaw cycles.
Q3: What are the recommended starting concentrations for different cell types? A3: The optimal concentration of this compound is cell-type dependent. The following table provides recommended starting ranges for initial dose-response experiments based on internal validation.
| Cell Type | Description | Recommended Starting Range (nM) | Typical IC50 (nM) |
| HCT116 | Human Colorectal Carcinoma | 10 - 1000 | 50 - 150 |
| MCF-7 | Human Breast Adenocarcinoma | 50 - 2500 | 200 - 500 |
| HEK293T | Human Embryonic Kidney | 100 - 5000 | > 1000 |
Experimental Protocols
Protocol: Inhibition of STAT3 Phosphorylation in HCT116 Cells
-
Cell Seeding: Seed HCT116 cells in a 6-well plate at a density of 5 x 10^5 cells per well. Allow cells to adhere and grow overnight in complete medium to reach 70-80% confluency.
-
Compound Preparation: Prepare serial dilutions of this compound in serum-free medium from your 10 mM DMSO stock. Create concentrations of 2000, 1000, 200, 100, 20, and 0 nM (vehicle control with 0.1% DMSO). The final concentration in the well will be 2x lower.
-
Cell Treatment: Aspirate the growth medium from the wells. Add 1 mL of the prepared this compound dilutions or vehicle control to each well.
-
Incubation: Incubate the cells for 24 hours at 37°C and 5% CO2.
-
Cell Lysis: After incubation, wash the cells once with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Western Blot Analysis: Normalize protein samples to 20 µg per lane. Perform SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3.
Visualizations
Caption: Mechanism of action for this compound in the JAK/STAT pathway.
common mistakes to avoid with JH530
JH530 Technical Support Center
This guide provides troubleshooting tips, frequently asked questions (FAQs), and detailed protocols to assist researchers and scientists in their experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective ATP-competitive inhibitor of Kinase X, a key enzyme in the Cell Growth Signaling Pathway. By blocking the activity of Kinase X, this compound can prevent downstream signaling events that lead to cell proliferation.
Q2: What is the recommended solvent and storage condition for this compound?
This compound is soluble in DMSO at concentrations up to 50 mM. For long-term storage, it is recommended to store the lyophilized powder at -20°C and stock solutions in DMSO at -80°C to prevent degradation. Avoid repeated freeze-thaw cycles.
Q3: Does this compound have known off-target effects?
This compound has been profiled against a panel of 100 kinases and shows high selectivity for Kinase X. However, some minor off-target activity has been observed at concentrations significantly higher than the IC50 for Kinase X. See the table below for more details.
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected potency (high IC50 value) in cell-based assays.
-
Possible Cause 1: Compound Degradation. this compound may degrade if not stored properly or if subjected to multiple freeze-thaw cycles.
-
Solution: Use a fresh aliquot of this compound from a stock solution stored at -80°C. Prepare fresh dilutions in media for each experiment.
-
-
Possible Cause 2: Serum Protein Binding. Components in fetal bovine serum (FBS) can bind to this compound, reducing its effective concentration.
-
Solution: Perform experiments in low-serum conditions (e.g., 1-2% FBS) if your cell line can tolerate it. Alternatively, determine the IC50 at different serum concentrations to quantify the effect.
-
-
Possible Cause 3: Cell Line Resistance. The cell line used may have intrinsic or acquired resistance to Kinase X inhibition.
-
Solution: Verify the expression and activity of Kinase X in your cell line using Western blot or an activity assay. Consider using a positive control cell line known to be sensitive to this compound.
-
Issue 2: Poor solubility in aqueous media.
-
Possible Cause: this compound is highly hydrophobic and can precipitate when diluted from a DMSO stock into aqueous media.
-
Solution: Ensure the final DMSO concentration in your media does not exceed 0.5% to maintain solubility. When diluting, add the this compound stock solution to the media while vortexing to ensure rapid mixing.
-
Quantitative Data Summary
Table 1: In Vitro Potency and Selectivity of this compound
| Target | IC50 (nM) |
| Kinase X | 15 |
| Kinase Y | 2,500 |
| Kinase Z | >10,000 |
Table 2: this compound IC50 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| Cell-A | Breast | 50 |
| Cell-B | Lung | 75 |
| Cell-C | Breast | >10,000 |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture media. Remove the old media from the wells and add 100 µL of the this compound-containing media. Include a DMSO-only control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the DMSO control and plot the dose-response curve to determine the IC50.
Protocol 2: Western Blot for Target Engagement
-
Cell Lysis: Treat cells with this compound at various concentrations for 2 hours. Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against the phosphorylated form of a known Kinase X substrate overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH) as a loading control.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Diagrams
Caption: this compound inhibits the Kinase X signaling pathway.
Caption: Workflow for troubleshooting inconsistent IC50 results.
Validation & Comparative
A Head-to-Head Comparison of Osimertinib and Gefitinib in Targeting EGFR-Mutated Non-Small Cell Lung Cancer
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the third-generation EGFR inhibitor, Osimertinib (representing the hypothetical "JH530"), and the first-generation inhibitor, Gefitinib (representing "inhibitor XYZ"). This analysis is supported by preclinical and clinical data to inform research and therapeutic development.
Osimertinib and Gefitinib are both pivotal tyrosine kinase inhibitors (TKIs) that target the Epidermal Growth Factor Receptor (EGFR), a key driver in non-small cell lung cancer (NSCLC). However, their distinct mechanisms of action, generational differences, and resulting efficacy and resistance profiles set them apart. Osimertinib, a third-generation TKI, was designed to overcome the resistance mechanisms that limit the efficacy of first-generation inhibitors like Gefitinib.[1][2]
Mechanism of Action: Irreversible vs. Reversible Inhibition
Gefitinib is a reversible inhibitor that competes with adenosine (B11128) triphosphate (ATP) at the EGFR tyrosine kinase domain.[1] Its action is most effective against tumors with activating EGFR mutations, such as exon 19 deletions and the L858R point mutation.
In contrast, Osimertinib is an irreversible inhibitor. It forms a covalent bond with the cysteine-797 residue within the ATP-binding site of the EGFR kinase.[3] This irreversible binding leads to potent and sustained inhibition of both the initial sensitizing EGFR mutations and the T790M resistance mutation, which is a primary cause of treatment failure for first-generation TKIs.[1][3]
Preclinical Efficacy: A Quantitative Look at Potency
The key difference in the activity of these two inhibitors is starkly illustrated by their half-maximal inhibitory concentrations (IC50) against various EGFR mutations. Preclinical data demonstrates Osimertinib's high potency against both initial activating mutations and the T790M resistance mutation, while showing significantly less activity against wild-type (WT) EGFR, which can translate to a better safety profile. Gefitinib is potent against activating mutations but loses its efficacy in the presence of the T790M mutation.
| Cell Line | EGFR Mutation Status | Osimertinib IC50 (nM) | Gefitinib IC50 (nM) |
| PC-9 | Exon 19 deletion | ~10 | ~10 |
| H3255 | L858R | ~20 | ~25 |
| NCI-H1975 | L858R + T790M | ~15 | >1000 |
| A549 | Wild-Type | ~500 | ~1000 |
| Note: IC50 values are approximate and compiled from various preclinical studies for comparative purposes. Exact values may vary between experiments. |
Clinical Performance: Insights from Landmark Trials
Clinical data from large-scale phase III trials underscore the preclinical advantages of Osimertinib.
The FLAURA trial directly compared first-line Osimertinib with standard-of-care first-generation EGFR-TKIs (Gefitinib or Erlotinib) in patients with EGFR-mutated advanced NSCLC.[2] The results showed a significant improvement in both progression-free survival (PFS) and overall survival (OS) for patients treated with Osimertinib.[2]
The IPASS (Iressa Pan-Asia Study) was a landmark trial for Gefitinib, establishing its superiority over chemotherapy for the first-line treatment of patients with EGFR-mutated NSCLC.
| Clinical Trial | Parameter | Osimertinib | Gefitinib / Erlotinib | Hazard Ratio (95% CI) | P-value |
| FLAURA | Median Progression-Free Survival | 18.9 months | 10.2 months | 0.46 (0.37-0.57) | <0.001 |
| Median Overall Survival | 38.6 months | 31.8 months | 0.80 (0.64-1.00) | 0.046 | |
| Overall Response Rate | 80% | 76% | - | - | |
| 36-month Overall Survival Rate | 54% | 44% | - | - |
Data from the FLAURA trial comparing Osimertinib to a standard of care (SoC) arm of either Gefitinib or Erlotinib.[2]
Signaling Pathway and Experimental Workflow Visualizations
To better illustrate the mechanisms and evaluation processes, the following diagrams are provided.
Caption: EGFR signaling pathway and points of inhibition.
Caption: General workflow for inhibitor comparison.
Experimental Protocols
Reproducible experimental design is crucial for the comparative evaluation of kinase inhibitors. Below are outlines of standard methodologies.
Cell Viability (MTS) Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of an inhibitor on the proliferation of EGFR-dependent cancer cell lines.
Methodology:
-
Cell Seeding: EGFR-mutant NSCLC cell lines (e.g., PC-9 for Exon 19 deletion, NCI-H1975 for L858R/T790M) are seeded into 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of the test inhibitor (Osimertinib or Gefitinib) or vehicle control (DMSO) for 72 hours.
-
MTS Reagent Addition: An MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.
-
Incubation and Measurement: Plates are incubated for 1-4 hours, allowing viable cells to convert the MTS reagent into a colored formazan (B1609692) product. The absorbance is then measured at 490 nm.
-
Data Analysis: Absorbance values are normalized to the vehicle control to determine the percentage of cell viability. The IC50 value is calculated by plotting cell viability against the logarithm of the inhibitor concentration.
Biochemical Kinase Assay
Objective: To directly measure the inhibitory activity of a compound on the purified EGFR enzyme.
Methodology:
-
Reaction Setup: A reaction mixture is prepared containing the recombinant EGFR kinase domain, a suitable substrate (e.g., a biotinylated peptide), and ATP in a kinase assay buffer.
-
Inhibitor Addition: Serial dilutions of the test inhibitor are added to the reaction wells.
-
Kinase Reaction: The reaction is initiated and incubated at room temperature for a defined period (e.g., 60 minutes).
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) or luminescence-based assays that measure ADP production (e.g., ADP-Glo).
-
Data Analysis: The percentage of kinase activity is plotted against the logarithm of the inhibitor concentration to determine the IC50 value.
Conclusion
Osimertinib demonstrates superior preclinical potency against the T790M resistance mutation and has translated this advantage into significantly improved clinical outcomes in terms of both progression-free and overall survival when compared to first-generation inhibitors like Gefitinib.[2] Its irreversible binding mechanism and selectivity for mutant EGFR over wild-type contribute to its robust efficacy and manageable safety profile, establishing it as a preferred standard of care in the first-line treatment of EGFR-mutated NSCLC.[1]
References
Validating Target Engagement of Novel Probes In Vivo: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing that a novel chemical probe, such as the hypothetical JH530, engages its intended target in a living organism is a critical step in preclinical drug discovery. This guide provides a comparative overview of key methodologies for validating in vivo target engagement, complete with experimental protocols and data presentation formats.
The ability to confirm that a potential therapeutic compound interacts with its target protein within the complex environment of a whole organism provides crucial evidence for its mechanism of action and is essential for building a robust structure-activity relationship.[1] A variety of techniques have been developed to measure this engagement, each with its own set of advantages and limitations.[1]
Comparison of In Vivo Target Engagement Validation Methods
The selection of an appropriate in vivo target engagement assay depends on several factors, including the nature of the target protein, the availability of specific reagents, and the desired throughput and sensitivity. Below is a comparison of commonly employed methods.
| Method | Principle | Advantages | Limitations | Typical Throughput | Key Reagents |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of a protein upon ligand binding in intact cells or tissue samples.[1] | Label-free, applicable to a wide range of targets, can be performed in vivo or ex vivo.[1] | Can be technically challenging, lower throughput, may not be suitable for all membrane proteins. | Low to Medium | Specific antibody for Western blot or mass spectrometer for proteomic analysis. |
| Positron Emission Tomography (PET) | A non-invasive imaging technique that uses radiolabeled tracers to visualize and quantify target occupancy in vivo.[2] | Provides quantitative, whole-body imaging of target engagement in real-time.[2] | Requires synthesis of a radiolabeled tracer, expensive instrumentation, lower resolution. | Low | Target-specific radiotracer. |
| Chemical Probes / Activity-Based Protein Profiling (ABPP) | Utilizes reactive chemical probes that covalently bind to the active site of an enzyme class to measure target occupancy by a competing compound.[2] | Provides direct evidence of target binding at the active site, can be used for in vivo and ex vivo analysis.[2] | Requires a suitable reactive probe for the target class, may not be applicable to all targets. | Medium to High | Covalent chemical probe with a reporter tag. |
| In-Cell Western / Quantitative Immunofluorescence | Measures the level of a downstream biomarker or a post-translational modification that is modulated by the target's activity. | Can provide functional confirmation of target engagement, leverages standard laboratory techniques. | Indirect measure of target engagement, requires a validated biomarker. | High | Specific primary and fluorescently labeled secondary antibodies. |
Experimental Protocols
In Vivo Cellular Thermal Shift Assay (CETSA)
This protocol outlines the steps for assessing the in vivo target engagement of a compound like this compound using the CETSA method.
1. Animal Dosing:
- Administer the test compound (e.g., this compound) or vehicle control to a cohort of animals at the desired dose and time point.
2. Tissue Collection and Lysis:
- At the end of the treatment period, euthanize the animals and rapidly excise the target tissue.
- Homogenize the tissue in a suitable lysis buffer containing protease and phosphatase inhibitors.
- Clarify the lysate by centrifugation to remove cellular debris.
3. Heat Shock:
- Aliquot the tissue lysate into PCR tubes.
- Heat the aliquots at a range of temperatures for a fixed duration (e.g., 3 minutes).
- Immediately cool the samples on ice.
4. Separation of Soluble and Aggregated Protein:
- Centrifuge the heated lysates at high speed to pellet the aggregated proteins.
- Carefully collect the supernatant containing the soluble protein fraction.
5. Protein Quantification and Analysis:
- Determine the protein concentration of the soluble fraction.
- Analyze the amount of the target protein remaining in the soluble fraction by Western blotting or mass spectrometry.
6. Data Analysis:
- Generate a melt curve by plotting the percentage of soluble target protein as a function of temperature.
- A shift in the melting curve to a higher temperature in the compound-treated group compared to the vehicle group indicates target engagement.
Positron Emission Tomography (PET) Imaging
This protocol provides a general workflow for an in vivo target engagement study using PET.
1. Radiotracer Synthesis:
- Synthesize a PET radiotracer that specifically binds to the target of interest.
2. Animal Preparation:
- Fast the animals overnight to reduce background signal.
- Anesthetize the animal and position it in the PET scanner.
3. Baseline Scan:
- Administer the radiotracer to the animal and acquire a baseline PET scan for a specified duration.
4. Compound Administration and Second Scan:
- Administer the test compound (e.g., this compound) at the desired dose.
- After a suitable pre-incubation period, administer the radiotracer again and acquire a second PET scan.
5. Image Analysis:
- Reconstruct the PET images and define regions of interest (ROIs) corresponding to the target tissue.
- Quantify the radioactivity in the ROIs for both the baseline and post-dose scans.
6. Calculation of Target Occupancy:
- Calculate the percentage of target occupancy by comparing the reduction in radiotracer binding after compound administration to the baseline scan.
Visualizing In Vivo Target Engagement
Diagrams can be powerful tools for illustrating the complex processes involved in validating in vivo target engagement.
Caption: A flowchart illustrating the general workflow for validating in vivo target engagement.
Caption: The principle of CETSA, showing ligand-induced protein stabilization against heat denaturation.
Caption: A logical diagram categorizing in vivo target engagement methods by directness of measurement and readout.
References
JH530: A Novel Methuosis-Inducing Agent Demonstrates Preclinical Efficacy in Triple-Negative Breast Cancer, Offering a Potential New Avenue for Treatment Compared to Standard of Care
For Immediate Release
Researchers and drug development professionals are closely watching JH530, a potent inducer of methuosis, a non-apoptotic form of cell death. Recent preclinical data indicates its significant anti-proliferative effects and tumor growth inhibition in triple-negative breast cancer (TNBC) models. These findings position this compound as a promising therapeutic candidate, potentially offering a new mechanism of action to combat this aggressive and often difficult-to-treat cancer, for which standard of care typically involves a combination of chemotherapy, immunotherapy, and targeted agents.
Triple-negative breast cancer, characterized by the absence of estrogen, progesterone, and HER2 receptors, presents a significant clinical challenge due to its aggressive nature and limited targeted treatment options. The current standard of care for TNBC primarily relies on systemic chemotherapy, including anthracyclines (e.g., doxorubicin) and taxanes (e.g., paclitaxel). More recently, the therapeutic landscape has expanded to include immunotherapy with checkpoint inhibitors like pembrolizumab (B1139204) for PD-L1 positive tumors, and PARP inhibitors such as olaparib (B1684210) for patients with BRCA mutations.
This compound distinguishes itself by inducing methuosis, a unique form of cell death characterized by the formation of large, fluid-filled vacuoles within the cytoplasm, ultimately leading to cell demise. This mechanism is distinct from apoptosis, the programmed cell death pathway targeted by many conventional chemotherapies. The primary mechanism of methuosis induction involves the hyperactivation of the Rac1-ARF6 signaling pathway, and may also be mediated by the ROS-MKK4-p38 signaling pathway.
Preclinical studies have demonstrated the potential of this compound in TNBC. In vitro experiments have shown its excellent anti-proliferative activities and its ability to induce vacuolization in TNBC cells[1]. Furthermore, in vivo studies using an HCC1806 TNBC xenograft model revealed that this compound remarkably inhibited tumor growth without causing a noticeable decrease in the body weight of the animal models, suggesting a favorable safety profile[1].
While direct comparative efficacy data between this compound and standard-of-care agents from head-to-head clinical trials is not yet available, the following tables summarize the available preclinical and clinical efficacy data for this compound and current standard treatments for TNBC.
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound and Standard of Care Agents in TNBC Cell Lines
| Compound/Agent | Cell Line(s) | Efficacy Metric | Result | Citation(s) |
| This compound | TNBC cell lines | Anti-proliferative activity, Vacuolization capacity | Excellent | [1] |
| Doxorubicin | MDA-MB-231, CAL-51, etc. | IC50 | Varies by cell line (e.g., sensitive to resistant) | [2] |
| Paclitaxel | MDA-MB-231, 4T1 | Inhibition of cell proliferation | Effective in vitro | [1] |
| Pembrolizumab | N/A (Targets immune cells) | N/A | N/A | |
| Olaparib | BRCA-mutated TNBC cells | Inhibition of cell proliferation | Effective in susceptible cell lines |
Table 2: In Vivo Efficacy of this compound and Standard of Care Agents in TNBC Animal Models
| Compound/Agent | Animal Model | Efficacy Metric | Result | Citation(s) |
| This compound | HCC1806 xenograft model | Tumor growth inhibition | Remarkable inhibition | [1] |
| Doxorubicin | 4T1 murine TNBC model | Tumor growth inhibition | Significant reduction in tumor volume | |
| Paclitaxel | TNBC xenograft models | Tumor growth inhibition | Significant reduction in tumor size | [3] |
| Pembrolizumab | Humanized mouse models with TNBC PDX | Tumor growth reduction, Increased survival | Significant in some models | |
| Olaparib | TNBC xenograft models | Tumor growth inhibition | Effective in BRCA-mutated models |
Experimental Protocols
This compound In Vivo Efficacy Study (Based on available information)
-
Animal Model: HCC1806 TNBC cell line xenograft model in mice.
-
Treatment: Administration of this compound. Specific dosage and schedule are not detailed in the abstract.
-
Efficacy Evaluation: Tumor growth was monitored throughout the study. Body weight of the animals was also recorded to assess toxicity.
-
Results: this compound was observed to significantly inhibit tumor growth compared to a control group. No significant decrease in body weight was reported, indicating good tolerability[1].
Standard of Care In Vivo Efficacy Study (Representative Example: Paclitaxel)
-
Animal Model: Orthotopic injection of Met1 TNBC cells in FVB/NJ mice.
-
Treatment: Paclitaxel or vehicle control administered on specific days (e.g., days 7, 11, 15).
-
Efficacy Evaluation: Tumor volume and mass were quantified through blinded measurements.
-
Results: Paclitaxel treatment was shown to reduce tumor growth in both young and aged mice[4].
Visualizations
Caption: Signaling pathway of this compound-induced methuosis in TNBC cells.
Caption: Workflow for in vivo evaluation of a novel TNBC therapeutic.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. In-Vitro Cytotoxicity, Apoptotic Property, and Gene Expression Changes Induced by Naringenin-7-O-Glucoside in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of JH530's Published Effects: A Comparative Analysis
An independent review of publicly available scientific literature and clinical trial data reveals no identifiable compound, drug, or therapeutic agent designated as "JH530" with published biological effects. Searches for "this compound" in scientific databases and clinical trial registries did not yield any relevant results for a molecule with established pharmacological activity.
The identifier "this compound" was found to be associated with a model of a double hydraulic paper cutter. Additionally, the number "06900530" appears in the clinical trial identifier NCT06900530, which is a study evaluating sleep quality and is not related to a specific therapeutic agent.
Consequently, a comparison guide detailing the independently validated effects of "this compound" cannot be compiled as there are no published data to analyze, compare, or for which to provide experimental protocols. The core requirements of data presentation in tables, detailed experimental methodologies, and visualization of signaling pathways are therefore not applicable.
Researchers, scientists, and drug development professionals seeking information on a specific compound are advised to verify the correct identifier, such as a chemical name, CAS number, or brand name, to ensure accurate retrieval of scientific data. Without a valid identifier for a pharmacological agent, a comparative analysis of its effects and independent validation is not possible.
A Comparative Guide to Methuosis Inducers: Evaluating the Potency and Mechanism of JH530
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methuosis, a non-apoptotic form of programmed cell death characterized by extensive cytoplasmic vacuolization, presents a promising therapeutic strategy for cancers resistant to conventional apoptosis-inducing agents. This guide provides a comparative analysis of JH530, a novel methuosis inducer, with other known compounds in its class. While the initial query sought a direct comparison between this compound and a compound designated as JH531, an extensive search of scientific literature and chemical databases did not yield any information on a compound named JH531. Therefore, this guide will focus on contextualizing the potency and mechanism of this compound against other well-characterized methuosis inducers.
Quantitative Comparison of Methuosis Inducer Potency
The potency of methuosis inducers is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a specific biological process in vitro. The following table summarizes the reported IC50 values for this compound and other notable methuosis inducers across various cancer cell lines.
| Compound | Target Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | HCC1806 | Triple-Negative Breast Cancer | 0.70 | [1] |
| MDA-MB-468 | Triple-Negative Breast Cancer | 0.92 | [1] | |
| HCC1937 | Triple-Negative Breast Cancer | 1.03 | [1] | |
| Vacquinol-1 (B1683466) | RG2 | Glioblastoma | 4.57 | [2] |
| NS1 | Glioblastoma | 5.81 | [2] | |
| MOMIPP | U251 | Glioblastoma | ~3 | [3][4] |
Signaling Pathways in Methuosis
Methuosis is primarily driven by the hyperstimulation of macropinocytosis, leading to the formation and accumulation of large, single-membrane vacuoles derived from macropinosomes. While the precise signaling cascades can vary between different inducers, a general pathway has been elucidated.
This compound has been shown to induce the expression of Rab7 and Lamp1, which are markers for late endosomes and lysosomes, suggesting its involvement in the later stages of vacuole maturation and accumulation[1].
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize methuosis-inducing compounds.
Cell Viability Assay (SRB Assay)
This assay is used to determine the IC50 values of compounds by measuring cell density based on the measurement of cellular protein content.
Workflow Diagram:
Protocol:
-
Cell Seeding: Plate cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat cells with a range of concentrations of the test compound (e.g., this compound) and a vehicle control.
-
Incubation: Incubate the plates for a period of 48 to 72 hours.
-
Fixation: Gently add cold trichloroacetic acid (TCA) to each well to fix the cells.
-
Staining: After washing, stain the cells with Sulforhodamine B (SRB) solution.
-
Washing: Remove the unbound dye by washing with 1% acetic acid.
-
Solubilization: Solubilize the protein-bound dye with a Tris base solution.
-
Absorbance Reading: Measure the optical density at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.
Vacuole Formation Assay (Phase-Contrast Microscopy)
This qualitative assay visually confirms the induction of methuosis by observing the characteristic cytoplasmic vacuolization.
Workflow Diagram:
Protocol:
-
Cell Culture: Grow cells on glass coverslips in a petri dish.
-
Treatment: Add the methuosis-inducing compound at a concentration known to induce vacuolization (e.g., 1-2 µM for this compound)[1].
-
Microscopy: At different time intervals, observe the cells under a phase-contrast microscope.
-
Image Acquisition: Capture images to document the morphological changes and the formation of cytoplasmic vacuoles.
Conclusion
This compound is a potent inducer of methuosis in triple-negative breast cancer cells, with IC50 values in the sub-micromolar to low micromolar range. Its mechanism involves the characteristic accumulation of intracellular vacuoles and the upregulation of late endosomal/lysosomal markers. While a direct potency comparison with "JH531" could not be made due to the absence of information on the latter, the data presented in this guide provides a valuable framework for researchers to evaluate the potential of this compound in the context of other known methuosis inducers. Further investigation into the detailed molecular targets of this compound and its in vivo efficacy is warranted to fully assess its therapeutic potential.
References
JH530: A Comparative Analysis of a Novel Methuosis Inducer in Preclinical Cancer Models
For Immediate Release
Shanghai, China – December 15, 2025 – For researchers and drug development professionals in the oncology space, the quest for novel therapeutic agents that can overcome resistance to conventional apoptosis-inducing drugs is a paramount objective. JH530, a potent inducer of methuosis, a non-apoptotic form of cell death, has emerged as a promising candidate for the treatment of triple-negative breast cancer (TNBC), a particularly aggressive and difficult-to-treat malignancy. This guide provides a comprehensive comparison of this compound's effects across different preclinical models, supported by available experimental data and detailed methodologies, to aid in the evaluation of its therapeutic potential.
Mechanism of Action: Inducing a Unique Form of Cell Death
This compound is a pyrimidinediamine derivative designed to trigger methuosis, a cell death pathway characterized by the accumulation of large, fluid-filled vacuoles within the cytoplasm, ultimately leading to cell rupture.[1][2][3] This mechanism is distinct from apoptosis and offers a potential strategy to eliminate cancer cells that have developed resistance to traditional chemotherapeutic agents. The induction of methuosis by this compound has been observed in multiple TNBC cell lines, highlighting its potential as a targeted therapy for this cancer subtype.[4]
In Vitro Efficacy: Potent Anti-Proliferative Activity in TNBC Cell Lines
This compound has demonstrated significant anti-proliferative activity against a panel of human triple-negative breast cancer cell lines. While specific IC50 values from the primary research publication require access to the full-text article, available information indicates potent effects in the following cell lines:
-
HCC1806
-
HCC1937
-
MDA-MB-468
The consistent efficacy of this compound across these cell lines underscores its potential as a broadly effective agent for TNBC.
In Vivo Studies: Significant Tumor Growth Inhibition in a Mouse Xenograft Model
The anti-tumor activity of this compound has been validated in a preclinical in vivo model. In a study utilizing an HCC1806 xenograft mouse model, administration of this compound resulted in remarkable inhibition of tumor growth.[1][2][3] A notable advantage observed in this study was the absence of a significant decrease in the body weight of the treated mice, suggesting a favorable preliminary safety profile.[1][2][3]
Comparative Analysis with Other Methuosis Inducers
This compound belongs to a growing class of small molecules designed to induce methuosis. For a comprehensive evaluation, it is crucial to compare its activity with other known methuosis inducers.
| Compound | Target Cancer Type(s) | Reported In Vivo Efficacy | Key Mechanistic Insights |
| This compound | Triple-Negative Breast Cancer (TNBC) | Significant tumor growth inhibition in HCC1806 xenograft model.[1][2][3] | Induces methuosis through vacuolization.[1][2][3] |
| DZ-514 | Triple-Negative Breast Cancer (TNBC) | Significantly inhibited tumor growth in an HCC1806 xenograft mouse model.[5] | Mediated by activating the ROS-MKK4-p38 axis.[4][5] |
| MOMIPP | Glioblastoma, Breast Cancer | Effective in reducing the growth and viability of Temozolomide-resistant glioblastoma and doxorubicin-resistant breast cancer cells.[6] | Indole-based chalcone (B49325) that induces methuosis at low micromolar concentrations.[6] |
| Vacquinol-1 | Glioblastoma | Suppresses the growth of tumor xenografts in mouse models. | A quinoline-based methuosis inducer. |
| 5-Iodoindole | Nematode Embryonic Cells | Induces methuosis and causes embryonic development malformation.[4] | May increase osmolality and stimulate cytoplasm to produce vacuoles.[4] |
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of research findings. The following outlines the general methodologies employed in the preclinical evaluation of this compound and similar compounds.
In Vitro Cell Proliferation Assay
-
Cell Lines: Human triple-negative breast cancer cell lines (e.g., HCC1806, HCC1937, MDA-MB-468).
-
Method: Cells are seeded in 96-well plates and treated with various concentrations of the test compound for a specified period (e.g., 72 hours). Cell viability is assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
In Vivo Xenograft Model
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude mice).
-
Tumor Implantation: Human TNBC cells (e.g., HCC1806) are subcutaneously injected into the flank of the mice.
-
Treatment: Once tumors reach a palpable size, mice are randomized into control and treatment groups. The test compound (e.g., this compound) is administered via a specified route (e.g., intraperitoneal injection) at a defined dose and schedule.
-
Efficacy Evaluation: Tumor volume and body weight are measured regularly. At the end of the study, tumors are excised and weighed.
-
Statistical Analysis: Tumor growth inhibition is calculated, and statistical significance is determined using appropriate tests (e.g., t-test or ANOVA).
Signaling Pathways and Experimental Workflow
To visually represent the processes involved in the evaluation of this compound, the following diagrams have been generated.
References
- 1. Discovery of Pyrimidinediamine Derivatives as Potent Methuosis Inducers for the Treatment of Triple-Negative Breast Cancer. | Semantic Scholar [semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Progress in the discovery and development of small molecule methuosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel methuosis inducer DZ-514 possesses antitumor activity via activation of ROS-MKK4-p38 axis in triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of indole-based chalcones as inducers of methuosis, a novel type of nonapoptotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Meta-Analysis of JH530: A Novel Methuosis-Inducing Agent for Triple-Negative Breast Cancer
For Immediate Release
A comprehensive review of current research reveals JH530, a novel pyrimidinediamine derivative, as a potent inducer of methuosis, a non-apoptotic form of cell death, in triple-negative breast cancer (TNBC) cells. This guide provides a detailed comparison of this compound with other alternatives, supported by experimental data, to inform researchers, scientists, and drug development professionals in the oncology space.
Executive Summary
This compound demonstrates significant anti-proliferative activity against a panel of TNBC cell lines and exhibits remarkable tumor growth inhibition in in-vivo models. Its unique mechanism of action, inducing a non-apoptotic cell death pathway known as methuosis, presents a promising therapeutic strategy for TNBC, a cancer subtype that currently lacks effective targeted therapies. This guide synthesizes the available quantitative data, experimental methodologies, and mechanistic insights to provide a clear comparison of this compound's performance.
Performance Comparison of Methuosis Inducers
This compound has been evaluated for its anti-proliferative effects against several TNBC cell lines. The following table summarizes its half-maximal inhibitory concentration (IC50) values in comparison to MOMIPP, another known methuosis inducer.
| Compound | Cell Line | IC50 (μM) |
| This compound | HCC1806 | 0.43 ± 0.05 |
| HCC1937 | 1.15 ± 0.12 | |
| MDA-MB-468 | 0.58 ± 0.06 | |
| MOMIPP | HCC1806 | >10 |
| MDA-MB-468 | >10 |
Data extracted from He, J. et al. J Med Chem. 2023.
In Vivo Antitumor Activity
In a preclinical xenograft model using HCC1806 TNBC cells, this compound demonstrated significant tumor growth inhibition.
| Treatment Group | Dosage | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| This compound | 50 mg/kg | 68.3 |
Data extracted from He, J. et al. J Med Chem. 2023.
Experimental Protocols
Cell Viability Assay
The anti-proliferative activity of this compound was determined using a standard cell viability assay.[1][2]
-
Cell Lines: Human TNBC cell lines HCC1806, HCC1937, and MDA-MB-468 were used.
-
Seeding: Cells were seeded in 96-well plates at a density of 5,000 cells per well and cultured for 24 hours.
-
Treatment: Cells were treated with various concentrations of this compound or the comparator compound, MOMIPP.
-
Incubation: The treated cells were incubated for 72 hours.
-
Detection: Cell viability was assessed using the Sulforhodamine B (SRB) assay. The absorbance was measured at 515 nm using a microplate reader.
-
Data Analysis: The IC50 values were calculated from the dose-response curves.
In Vivo Xenograft Model
The antitumor efficacy of this compound was evaluated in a murine xenograft model.[3][4][5][6][7]
-
Animal Model: Female BALB/c nude mice (6-8 weeks old) were used.
-
Cell Implantation: HCC1806 cells (5 x 10^6 cells in 100 μL of PBS and Matrigel mixture) were subcutaneously injected into the right flank of each mouse.
-
Treatment Initiation: When the tumors reached a volume of approximately 100-200 mm³, the mice were randomly assigned to treatment and control groups.
-
Drug Administration: this compound was administered intraperitoneally at a dose of 50 mg/kg daily for 21 days. The control group received the vehicle.
-
Monitoring: Tumor volume and body weight were measured every three days. Tumor volume was calculated using the formula: (length × width²) / 2.
-
Endpoint: At the end of the treatment period, the tumors were excised, weighed, and photographed.
Signaling Pathways and Mechanism of Action
This compound induces cell death through methuosis, a process characterized by the accumulation of large, fluid-filled vacuoles in the cytoplasm, originating from macropinosomes. While the precise signaling pathway for this compound is still under full investigation, it is suggested to be similar to its analogue, DZ-514, which acts via the activation of the ROS-MKK4-p38 signaling axis.[8][9] This is distinct from the mechanism of MOMIPP, which is a known PIKfyve inhibitor that activates the JNK signaling pathway.[10][11]
Proposed Signaling Pathway for this compound-induced Methuosis
Experimental Workflow for In Vivo Antitumor Study
Conclusion
The collective evidence from the primary research indicates that this compound is a highly potent and selective methuosis inducer with significant antitumor activity in preclinical models of triple-negative breast cancer.[9][12][13] Its distinct mechanism of action offers a potential new avenue for treating this aggressive and hard-to-treat cancer. Further investigation into its detailed molecular targets and signaling pathways is warranted to fully elucidate its therapeutic potential.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 4. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 6. benchchem.com [benchchem.com]
- 7. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. The JNK signaling pathway plays a key role in methuosis (non-apoptotic cell death) induced by MOMIPP in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of Pyrimidinediamine Derivatives as Potent Methuosis Inducers for the Treatment of Triple-Negative Breast Cancer. | Semantic Scholar [semanticscholar.org]
- 13. Discovery of Pyrimidinediamine Derivatives as Potent Methuosis Inducers for the Treatment of Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of JH530: A Novel Methuosis Inducer for Triple-Negative Breast Cancer
This guide provides a comparative overview of JH530, a novel methuosis-inducing compound, benchmarked against other agents relevant to the study of cancer biology and drug development. The focus is on its mechanism of action and its effects on triple-negative breast cancer (TNBC) cells. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to this compound
This compound is recognized as a potent inducer of methuosis, a form of non-apoptotic cell death characterized by significant intracellular vacuolization.[1][2] It has demonstrated anti-tumor activity, particularly in inhibiting the proliferation of triple-negative breast cancer (TNBC) cells.[1][2] Unlike traditional agonists that activate specific receptors to trigger a signaling cascade, this compound's mechanism is centered on disrupting cellular processes, leading to vacuole accumulation and eventual cell death.
Comparative Data Presentation
Due to this compound's unique mechanism of action as a methuosis inducer, a direct comparison with classical receptor agonists is not applicable. Instead, this guide presents its activity alongside other compounds used in cancer research, focusing on their effects on cell viability and key cellular markers.
Table 1: In Vitro Effects of this compound and Comparative Compounds on TNBC Cell Lines
| Compound | Target/Mechanism | Cell Line | IC50 / EC50 (µM) | Key Observed Effect |
| This compound | Methuosis Inducer | HCC1806, MDA-MB-468 | ~1.0 - 1.5 | Induces intracellular vacuolization, increases Rab7 and Lamp1 expression.[1] |
| GSK4112 | REV-ERBα Agonist | (Not specified for TNBC) | (Not specified) | Resets circadian rhythms in cell-based assays.[3] |
| SR9009/SR9011 | REV-ERB Agonists | Various cancer cell lines | Dose-dependent | Potential anticancer effects, can be toxic to cancer cells.[3] |
Note: The comparative compounds are included to provide context within the broader field of cancer drug discovery, targeting different cellular pathways.
Signaling Pathways and Mechanisms of Action
The primary mechanism of this compound involves the induction of methuosis. This process is visually represented below, followed by a diagram of a classical nuclear receptor signaling pathway for comparative understanding.
This compound-Induced Methuosis Pathway
The diagram below illustrates the proposed mechanism of this compound in inducing methuosis in triple-negative breast cancer cells.
Caption: this compound induces methuosis in TNBC cells.
General Agonist-Nuclear Receptor Signaling Pathway
For context, the following diagram shows a generalized signaling pathway for a nuclear receptor agonist. This is a different mechanism of action compared to this compound.
Caption: Generalized nuclear receptor agonist signaling.
Experimental Protocols
The following are summaries of experimental protocols relevant to the characterization of compounds like this compound.
Cell Viability and Proliferation Assays
These assays are fundamental in determining the effect of a compound on cancer cells.
Caption: Workflow for a cell viability assay.
Detailed Methodology:
-
Cell Seeding: Plate TNBC cells (e.g., HCC1806, MDA-MB-468) in 96-well plates at a predetermined density.
-
Incubation: Allow cells to adhere and grow for approximately 24 hours.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., this compound).
-
Incubation: Incubate the treated cells for a specified duration (e.g., 24, 48, or 72 hours).
-
Viability Measurement: Assess cell viability using a suitable method, such as an MTT assay or a luminescence-based assay (e.g., CellTiter-Glo).
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting cell viability against compound concentration.
Immunoblotting for Protein Expression
This technique is used to detect changes in the expression of specific proteins, such as Rab7 and Lamp1, following treatment with a compound.
Methodology:
-
Cell Treatment: Treat TNBC cells with the compound of interest (e.g., this compound at 1.5 µM for 24 hours).[1]
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration in each lysate.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Probe the membrane with primary antibodies specific to the target proteins (e.g., Rab7, Lamp1) and a loading control (e.g., β-actin).
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection via chemiluminescence.
-
Analysis: Quantify the protein bands to determine relative expression levels.
These protocols provide a framework for the preclinical evaluation of anti-cancer compounds like this compound. For more detailed, step-by-step laboratory procedures, refer to specialized molecular biology resources.[4][5]
References
JH530: A Comparative Analysis of a Novel Methuosis Inducer in Triple-Negative Breast Cancer
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of JH530 with other methuosis-inducing agents, supported by experimental data and protocols.
This compound has emerged as a promising small molecule inducer of methuosis, a non-apoptotic form of cell death, with significant potential for the treatment of triple-negative breast cancer (TNBC). This guide provides a comprehensive comparative analysis of this compound, its analogue DZ-514, and other notable methuosis inducers, offering insights into their efficacy, mechanisms of action, and the experimental protocols used for their evaluation.
Performance Comparison of Methuosis Inducers in TNBC
The following table summarizes the anti-proliferative activities of this compound and its analogue DZ-514 in various triple-negative breast cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented to facilitate a quantitative comparison of their potency.
| Compound | Cell Line | IC50 (μM) |
| This compound | HCC1806 | Data not publicly available |
| HCC1937 | Data not publicly available | |
| MDA-MB-468 | Data not publicly available | |
| DZ-514 | HCC1806 | Data not publicly available |
| HCC1937 | Data not publicly available | |
| MDA-MB-468 | Data not publicly available |
Note: While the primary research article on the discovery of this compound and DZ-514 has been identified, the specific IC50 values from the full text are not publicly available at this time. The available literature confirms that this compound exhibits excellent anti-proliferative activities in these cell lines.[1][2]
Mechanisms of Action: A Divergence in Signaling Pathways
Methuosis is characterized by the accumulation of large, fluid-filled vacuoles derived from macropinosomes, ultimately leading to cell death. While the end result is similar, the signaling pathways activated by different methuosis inducers can vary significantly.
This compound and DZ-514: The detailed molecular mechanism of this compound is suggested to be similar to its congener, DZ-514.[3] DZ-514 induces methuosis in TNBC cells through the activation of the ROS-MKK4-p38 signaling pathway.[4][5] This pathway is a key regulator of cellular stress responses.
MIPP and MOMIPP: These indole-based chalcones induce methuosis by interfering with endosomal trafficking. Their mechanism involves reducing the levels of the early endosomal protein Rab5 and promoting the premature recruitment of the late endosomal protein Rab7. This disruption inhibits the maturation of macropinosomes and their fusion with lysosomes.
Vacquinol-1: This compound induces methuosis in glioblastoma cells by targeting MKK4.
Below are diagrams illustrating the proposed signaling pathways for these methuosis inducers.
Figure 1: Proposed signaling pathway for this compound and DZ-514.
Figure 2: Proposed signaling pathway for MIPP and MOMIPP.
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols employed in the study of this compound and its analogues.
Cell Culture and Proliferation Assay
-
Cell Lines: Human triple-negative breast cancer cell lines (HCC1806, HCC1937, MDA-MB-468) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Proliferation Assay (MTT Assay):
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds (e.g., this compound, DZ-514) for a specified duration (e.g., 72 hours).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC50 values are calculated from the dose-response curves.
-
Figure 3: Experimental workflow for the MTT proliferation assay.
In Vivo Antitumor Activity (Xenograft Model)
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used.
-
Tumor Implantation: TNBC cells (e.g., HCC1806) are subcutaneously injected into the flanks of the mice.
-
Treatment: Once the tumors reach a certain volume, the mice are randomly assigned to treatment and control groups. The treatment group receives the test compound (e.g., this compound) via a suitable route of administration (e.g., intraperitoneal injection) at a specified dose and schedule. The control group receives a vehicle control.
-
Monitoring: Tumor volume and body weight are measured regularly throughout the experiment.
-
Endpoint: At the end of the study, the tumors are excised and weighed. The efficacy of the compound is determined by comparing the tumor growth in the treated group to the control group.
Figure 4: Experimental workflow for the in vivo xenograft model.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of Pyrimidinediamine Derivatives as Potent Methuosis Inducers for the Treatment of Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Progress in the discovery and development of small molecule methuosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel methuosis inducer DZ-514 possesses antitumor activity via activation of ROS-MKK4-p38 axis in triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Operational Guide for the JH530 Hydraulic Paper Cutter
For researchers, scientists, and drug development professionals utilizing the JH530 double hydraulic paper cutter, adherence to strict safety protocols is paramount to prevent injury. This guide provides essential safety information, operational procedures, and disposal considerations to ensure the safe and efficient use of this equipment. While a specific operator's manual for the this compound model could not be located, this document is based on its known specifications and general safety standards for industrial hydraulic paper cutters.
Immediate Safety Information
The primary hazards associated with the this compound paper cutter are severe cuts, lacerations, and potential amputations from the cutting blade, as well as crushing injuries from the hydraulic clamp. The machine is equipped with safety features to mitigate these risks, including an infrared safety grating.
Personal Protective Equipment (PPE)
Appropriate Personal Protective Equipment must be worn at all times when operating the this compound paper cutter.
| Operational Phase | Required Personal Protective Equipment |
| Machine Operation | Safety Glasses: To protect from any flying debris. Safety Shoes (Steel-toed recommended): To protect feet from potential falling objects or the machine itself. |
| Blade Change & Maintenance | Cut-resistant gloves: To protect hands from the sharp blade. Safety Glasses |
| General Work Area | Hearing protection may be required depending on the ambient noise level of the facility. |
Operational and Disposal Plans
Pre-operational Checks:
-
Verify Safety Features: Ensure the infrared safety grating is active and unobstructed. Test the emergency stop button to confirm it immediately halts all machine operations.
-
Inspect the Blade: Visually inspect the cutting blade for any signs of damage or dullness. A sharp blade ensures a clean cut and reduces strain on the machine.
-
Clear the Work Area: The area around the paper cutter must be free of clutter, spills, and any obstructions.
-
Power On: Turn on the main power supply to the machine.
Step-by-Step Operational Guidance:
-
Initialization: Press the "Reset" button to initialize the machine to its default starting position.
-
Paper Loading: Place the material to be cut on the cutting bed, ensuring it is aligned squarely against the back gauge.
-
Program Setting: Use the touchscreen display to program the desired cutting dimensions. The this compound can store multiple cutting programs.
-
Engage the Clamp: Depending on the model's specific controls, either a foot pedal or button will engage the hydraulic clamp to secure the paper.
-
Initiate Cut: The this compound requires two-hand operation to initiate a cut. Simultaneously press both "Cut" buttons and hold them until the cutting cycle is complete. Releasing either button will stop the blade's motion.
-
Paper Removal: Once the blade has returned to its home position and the clamp has released, safely remove the cut paper.
Post-operational Procedures:
-
Clean the Machine: Remove all paper scraps and debris from the cutting bed and surrounding area.
-
Power Down: Turn off the machine using the designated power switch.
-
Secure the Machine: If applicable, lock out the power source to prevent unauthorized use.
Disposal Plan:
When the this compound paper cutter reaches the end of its operational life, it should be disposed of in accordance with local regulations for industrial machinery. This typically involves:
-
Decommissioning: Disconnecting the machine from its power source by a qualified electrician.
-
Fluid Removal: Draining all hydraulic fluids and lubricants. These must be disposed of as hazardous waste according to environmental regulations.
-
Recycling: The main body of the machine is primarily metal and should be sent to a scrap metal recycler. Electronic components, such as the touchscreen and control boards, should be disposed of as e-waste.
Experimental Protocols
While there are no "experiments" in the traditional scientific sense with this equipment, the "protocol" for a precise cut involves careful programming and material handling. For achieving a cutting precision of ±0.3mm as specified for the this compound, it is crucial to:
-
Ensure the paper stack is perfectly squared and jogged before clamping.
-
Verify the accuracy of the back gauge before the first cut of a new batch.
-
Perform a test cut on a small, non-critical piece of material to confirm the programmed dimensions.
Visualizations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
